4-Methoxy-2,6-dimethylpyridine
Description
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Properties
IUPAC Name |
4-methoxy-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(10-3)5-7(2)9-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBIEDKMLUJHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578094 | |
| Record name | 4-Methoxy-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20815-02-5 | |
| Record name | 4-Methoxy-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
difference between 4-methoxypyridine and 4-methoxy-2,6-dimethylpyridine
Structural Dynamics, Reactivity Profiles, and Synthetic Utility[1][2]
Executive Summary: The Steric-Electronic Paradox
This guide delineates the critical functional differences between 4-methoxypyridine (4-MP) and its sterically congested analog, 4-methoxy-2,6-dimethylpyridine (4-M-2,6-DMP) .[1][2] While both share the electron-donating 4-methoxy substituent, the addition of methyl groups at the 2 and 6 positions fundamentally alters the molecule's interaction with electrophiles and nucleophiles.[2]
For the drug development scientist, the distinction is binary:
-
4-MP is an accessible building block prone to C2/C6 functionalization and rapid N-alkylation.[1][2]
-
4-M-2,6-DMP is a specialized base/ligand exhibiting "proton sponge" characteristics—high basicity coupled with low nucleophilicity toward bulky electrophiles—and complete resistance to C2/C6 nucleophilic attack.[1][2]
Part 1: Physicochemical & Structural Analysis[2][3]
The core differentiator is the steric shield provided by the ortho-methyl groups in 4-M-2,6-DMP.[1][2] This structural feature creates a specific microenvironment around the nitrogen lone pair.
Comparative Data Profile
| Feature | 4-Methoxypyridine (4-MP) | This compound (4-M-2,6-DMP) |
| CAS | 620-08-6 | 20815-02-5 |
| MW | 109.13 g/mol | 137.18 g/mol |
| pKa (Conj.[1][2] Acid) | ~6.6 | ~7.5 - 8.0 (Est.)* |
| N-Nucleophilicity | High (Unencumbered) | Low (Sterically Hindered) |
| C2/C6 Reactivity | High (Prone to NAS) | Blocked (Methylated) |
| Primary Utility | Synthetic Intermediate | Sterically Hindered Base / Ligand |
*Note: The pKa of 4-M-2,6-DMP is elevated due to the inductive effect (+I) of the two methyl groups, despite steric inhibition of solvation which typically attenuates basicity in aqueous media.[1][2]
The "Lutidine Effect"
In 4-M-2,6-DMP, the methyl groups project electron density into the ring (stabilizing the conjugate acid) while simultaneously physically blocking the approach of large Lewis acids.[2]
-
Protons (H+) : Small enough to bypass the methyl gates. 4-M-2,6-DMP is a stronger base than 4-MP.[1][2]
-
Alkyl Halides (R-X) : Large electrophiles face severe repulsion. 4-M-2,6-DMP is a poor nucleophile (slow N-alkylation).[1][2]
Part 2: Mechanistic Divergence[1]
1. Nucleophilic Aromatic Substitution (NAS)
This is the most significant synthetic difference.
-
4-MP: The C2 and C6 positions are electron-deficient relative to the C3/C5 positions.[1][2] Upon activation (e.g., N-oxidation or N-acylation), nucleophiles (Grignards, cyanide, amines) readily attack C2/C6.[1][2]
-
4-M-2,6-DMP: The C2 and C6 positions are occupied. This blocks the standard "Chichibabin" type reactions or addition-elimination sequences, making the ring essentially inert to carbon-based nucleophilic modification.[1][2]
2. Coordination Chemistry & Catalysis
-
4-MP: Acts as a standard monodentate ligand.[2] It binds metals readily but can be displaced by stronger ligands.
-
4-M-2,6-DMP: Acts as a selective ligand.[1][2] It stabilizes low-coordinate metal species by preventing the approach of solvent molecules or additional ligands due to its bulk, similar to 2,6-di-tert-butylpyridine but more electron-rich.[1][2]
Figure 1: Comparative reactivity flow. Note the divergence in Nucleophilic Aromatic Substitution (NAS) and Alkylation kinetics.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Since 4-M-2,6-DMP is less commercially ubiquitous than 4-MP, its synthesis is a requisite skill.[1][2] The most robust route proceeds via the intermediate 4-chloro-2,6-dimethylpyridine.[1][2]
Precursors: 2,6-Dimethyl-4-hydroxypyridine (or 2,6-dimethyl-4-pyrone), POCl3, Sodium Methoxide.[1][2]
-
Charge a round-bottom flask with 2,6-dimethyl-4-hydroxypyridine (10.0 g, 81 mmol).
-
Add POCl3 (30 mL) carefully.
-
Reflux at 100°C for 4-6 hours. Caution: HCl gas evolution.[2]
-
Quench reaction by pouring onto crushed ice/water. Neutralize with NaOH to pH 7-8.
-
Extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate to yield 4-chloro-2,6-dimethylpyridine .
Step 2: Methoxylation (The Critical Step) [2]
-
Dissolve 4-chloro-2,6-dimethylpyridine (5.0 g, 35 mmol) in anhydrous Methanol (50 mL).
-
Add Sodium Methoxide (NaOMe) solution (30% in MeOH, 2.0 eq).
-
Heat to reflux (65°C) under N2 atmosphere for 12-18 hours.
-
Note: The 2,6-methyl groups do not hinder this substitution significantly because the attack occurs at the remote C4 position.
-
-
Cool, remove solvent in vacuo.
-
Resuspend in water/DCM. Extract organic layer.[3]
-
Purify via distillation or flash chromatography (EtOAc/Hexane).
Validation:
-
1H NMR (CDCl3): Look for singlet at ~3.8 ppm (OCH3) and singlet at ~2.5 ppm (CH3 x2).[2] The aromatic protons (C3/C5) appear as a singlet around 6.5 ppm.
Protocol B: Diagnostic N-Alkylation (Steric Test)
To empirically verify the difference between the two compounds in your specific matrix:
-
Setup: Prepare two vials.
-
Condition: Stir at RT for 2 hours.
-
Observation:
-
Vial A will precipitate the pyridinium salt (white solid) rapidly.
-
Vial B will remain clear or show negligible precipitation, confirming steric protection of the nitrogen.
-
Figure 2: Synthetic pathway from hydroxypyridine precursor to the methoxy-target.[1][2]
References
-
ChemicalBook. (n.d.). 4-Chloro-2,6-dimethylpyridine Chemical Properties and Synthesis. Retrieved from [2]
-
PubChem. (n.d.).[4][5] this compound Compound Summary. National Library of Medicine. Retrieved from [2]
-
Parchem. (n.d.). 4-Methoxypyridine Properties and pKa Data. Retrieved from [2]
-
RSC Advances. (2014). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes. Royal Society of Chemistry. Retrieved from [2]
-
Science of Synthesis. (2018). Nucleophilic Dearomatization of Activated Pyridines. MDPI. Retrieved from [2]
Sources
- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C8H11NO | CID 15764225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-2,6-dimethyl-pyridine 1-oxide | C8H11NO2 | CID 2751820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Sourcing & Technical Profile: High-Purity 4-Methoxy-2,6-dimethylpyridine
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
4-Methoxy-2,6-dimethylpyridine (CAS: 20815-02-5 ) is a specialized heterocyclic building block and ligand, distinct from its high-volume isomer, 4-methoxy-3,5-dimethylpyridine (a key intermediate for proton pump inhibitors like Omeprazole). While the latter is a commodity chemical, the 2,6-dimethyl isomer is a high-value research chemical primarily utilized in coordination chemistry, catalysis (as a tunable pyridine ligand), and specific medicinal chemistry scaffolds requiring steric hindrance adjacent to the nitrogen center.
This guide provides a technical analysis of the supply chain, synthesis-driven impurity profiles, and quality assurance protocols required to secure high-purity material. It addresses the "Research Grade" market status of this compound, where prices are volatile and driven by custom synthesis complexity rather than bulk availability.[1]
Technical Specifications & Chemical Identity
The physicochemical profile of this compound is defined by the interplay between the electron-donating methoxy group and the sterically hindering methyl groups at the
| Property | Specification | Technical Note |
| CAS Number | 20815-02-5 | CRITICAL: Do not confuse with 86604-78-6 (3,5-dimethyl isomer).[1] |
| IUPAC Name | This compound | Synonyms: 4-Methoxy-2,6-lutidine.[1] |
| Molecular Formula | MW: 137.18 g/mol | |
| Physical State | Colorless to pale yellow liquid/oil | Low melting point; tends to darken on storage due to N-oxidation.[1] |
| Basicity (pKa) | Est.[1][2][3] ~7.0 - 7.5 | More basic than 2,6-lutidine (pKa 6.[1]72) due to the +M effect of the 4-OMe group. |
| Solubility | DCM, MeOH, THF, Toluene | Limited water solubility compared to pyridine.[1] |
Synthesis Pathways & Impurity Profiling
Understanding the synthesis is mandatory for interpreting the Certificate of Analysis (CoA) and anticipating impurities that affect price and performance.[1] The commercial route typically proceeds via the N-oxide intermediate , which introduces specific polarity-based impurities.[1]
Core Synthesis Workflow (N-Oxide Route)
The synthesis involves a four-step sequence starting from the commodity chemical 2,6-lutidine.
-
N-Oxidation: 2,6-Lutidine is oxidized to 2,6-lutidine N-oxide.[1]
-
Nitration: Electrophilic substitution yields 4-nitro-2,6-lutidine N-oxide.[1]
-
Methoxylation: Nucleophilic aromatic substitution (
) replaces the nitro group with methoxide.[1] -
Deoxygenation: The N-oxide is reduced (e.g., using
or catalytic hydrogenation) to the final pyridine base.[1]
Impurity Origins Diagram
Figure 1: Synthesis logic and associated impurity risks.
Caption: Synthesis flow via N-oxide route highlighting critical control points for impurities (Red/Yellow nodes).
Supply Chain & Price Trends
Unlike the 3,5-dimethyl isomer, which benefits from economies of scale due to the generic drug market, this compound is a low-volume, high-margin research chemical.
Market Tier Analysis
| Supplier Tier | Typical Pack Size | Price Estimate (USD) | Lead Time | Purity Guarantee |
| Catalog Giants (e.g., Sigma, TCI) | 25 mg - 1 g | $120 - $250 / 100mg | Immediate | >97% (GC) |
| Specialized Pharma Block (e.g., BLD Pharm, Combi-Blocks) | 1 g - 25 g | $80 - $150 / g | 1-2 Weeks | >98% (NMR confirmed) |
| Custom Synthesis Houses (China/India) | >100 g | Quote Based (High Setup Cost) | 4-6 Weeks | Custom Spec |
Sourcing Strategy
-
Small Scale (<1g): Purchase from Catalog Giants.[1] The high unit price is offset by the assurance of identity and immediate availability.[1]
-
Pilot Scale (10g - 100g): Do not buy multiple 1g bottles. Engage a "Specialized Pharma Block" supplier.[1] Prices drop significantly (often by 60-70%) at the 10g+ tier, but you must request a batch-specific CoA.
-
Price Trend: Prices are currently stable but high .[1] There is no bulk industrial demand driving costs down.[1] Fluctuations are driven by raw material costs (2,6-lutidine) and environmental regulations affecting nitration facilities in China.[1]
Quality Assurance Protocols
To validate the material, especially from secondary suppliers, a self-validating analytical protocol is required.
Protocol 1: Isomer Verification (1H NMR)
Objective: Distinguish from the cheaper 3,5-dimethyl isomer.[1]
-
Solvent:
[1] -
Diagnostic Signals:
-
2,6-Dimethyl: Look for a singlet at
ppm integrating to 6H (Methyls at C2, C6).[1] -
Aromatic Protons: Look for a singlet (or tight AB system) at
ppm integrating to 2H (Protons at C3, C5).[1] Note: The 3,5-isomer would show a singlet for C2/C6 protons at a much lower field ( ppm). -
Methoxy: Singlet at
ppm (3H).[1]
-
Protocol 2: Purity & Impurity Detection (HPLC)
Objective: Detect the polar N-oxide impurity (Impurity C from Fig 1), which GC often misses due to thermal decomposition.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5
.[1] -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or Ammonium Formate buffer pH 4.5).[1]
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 254 nm (aromatic) and 210 nm.[1]
-
Logic: The N-oxide is significantly more polar and will elute earlier (lower
) than the target pyridine base.[1]
Protocol 3: Volatile Purity (GC-MS)
Objective: Confirm absence of solvent residues and unreacted 2,6-lutidine.[1]
-
Inlet Temp: 250°C.
-
Ramp: 50°C (hold 2 min)
300°C at 20°C/min. -
Note: Ensure the injector liner is clean; pyridine N-oxides (if present) can thermally deoxygenate in a dirty liner, giving a false high purity reading for the base.[1]
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link]
-
Org. Synth. 2,6-Dimethylpyridine (Synthesis of precursor).[1] 1934, 14, 30. [Link]
Sources
Methodological & Application
procedure for methoxylation of 4-nitro-2,6-dimethylpyridine N-oxide
Application Note: Scalable Methoxylation of 4-Nitro-2,6-dimethylpyridine N-oxide
Executive Summary & Scope
This application note details the protocol for the chemoselective methoxylation of 4-nitro-2,6-dimethylpyridine N-oxide (also known as 4-nitro-2,6-lutidine N-oxide) to synthesize 4-methoxy-2,6-dimethylpyridine N-oxide .
This transformation utilizes a Nucleophilic Aromatic Substitution (
Target Audience: Process Chemists, Medicinal Chemists, and scale-up engineers.
Mechanistic Insight
The reaction relies on the "push-pull" electronic activation of the pyridine ring.
-
Activation: The N-oxide moiety withdraws electron density from the ring via induction ($ -I
+R $), making the C2 and C4 positions highly electrophilic. -
Leaving Group: The nitro group at C4 is a potent nucleofuge (leaving group).
-
Substitution: The methoxide anion (
) attacks C4, forming a resonance-stabilized Meisenheimer complex. The nitro group is subsequently eliminated as nitrite ( ).
Key Selectivity Factor: The methyl groups at C2 and C6 provide steric shielding to the N-oxide oxygen, preventing unwanted deoxygenation, while leaving the C4 position accessible for nucleophilic attack.
Figure 1: Reaction Mechanism Pathway
Caption:
Critical Process Parameters (CPP)
Success in this synthesis depends on controlling three variables to minimize the primary impurity: 4-hydroxy-2,6-dimethylpyridine N-oxide (formed via hydrolysis if water is present).
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 60°C – 65°C (Reflux) | <60°C: Slow reaction, incomplete conversion.>70°C: Risk of thermal decomposition of N-oxide. |
| Stoichiometry | 1.1 – 1.2 eq. NaOMe | <1.0 eq: Low yield.>1.5 eq: Wasteful, difficult pH adjustment downstream. |
| Water Content | < 0.5% w/w | High Water: Promotes hydrolysis of the nitro group to a hydroxyl group (dead-end impurity). |
| Addition Rate | Controlled (30-60 min) | Rapid Addition: Strong exotherm; potential for runaway reaction. |
Experimental Protocol
Safety Warning: This reaction generates Sodium Nitrite (
Materials
-
Substrate: 4-nitro-2,6-dimethylpyridine N-oxide (1.0 eq)
-
Reagent: Sodium Methoxide (30% wt solution in Methanol) (1.15 eq)
-
Solvent: Methanol (anhydrous) (5-8 volumes)
-
Quench: Sulfuric Acid (conc.) or Acetic Acid.[3]
Step-by-Step Procedure
-
Setup: Equip a clean, dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel. Flush with Nitrogen (
). -
Charging: Charge 4-nitro-2,6-dimethylpyridine N-oxide and Methanol (anhydrous) into the flask. Stir until dissolved (ambient temperature).
-
Reagent Addition: Charge the addition funnel with Sodium Methoxide solution .
-
Action: Add NaOMe dropwise over 45 minutes.
-
Observation: A mild exotherm will occur. Maintain internal temperature
during addition.
-
-
Reaction: Heat the mixture to reflux (60–65°C) .
-
Duration: Hold at reflux for 2–4 hours.
-
Monitoring: Check by HPLC or TLC (Eluent: DCM/MeOH 9:1). The starting material (nitro) spot should disappear.
-
-
Cooling: Cool the reaction mass to 20–25°C .
-
Quenching (Critical Step):
-
Slowly add acid (Acetic acid or dilute
) to adjust pH to 7.5 – 8.0 . -
Warning:DO NOT acidify below pH 6.0. Acidic conditions convert free nitrite into nitrous acid (
), releasing toxic brown fumes.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove Methanol (recover solvent).
-
Add Dichloromethane (DCM) (5 volumes) and Water (3 volumes) to the residue.
-
Stir vigorously for 15 minutes to extract the product into the organic layer and salts (
, ) into the aqueous layer. -
Separate phases.[4][5] Re-extract aqueous layer with DCM (2 x 2 vol).
-
-
Isolation:
-
Dry combined organic layers over Sodium Sulfate (
). -
Filter and evaporate DCM to dryness.
-
Optional: Recrystallize from Acetone/Hexane if high purity (>99%) is required.
-
Figure 2: Experimental Workflow
Caption: Operational workflow emphasizing the critical pH adjustment step to prevent NOx formation.
Analytical Controls
To ensure product quality, the following analytical markers should be verified:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow crystalline solid. |
| Identification | 1H-NMR (CDCl3) | Singlet ~3.8-4.0 ppm (Methoxy); Singlet ~2.5 ppm (2,6-Methyls). |
| Purity | HPLC (UV 254nm) | > 98.0% Area. |
| Water Content | Karl Fischer (KF) | < 0.5% (Hygroscopic nature). |
Troubleshooting Guide
Problem 1: Low Conversion after 4 hours.
-
Cause: Old NaOMe reagent (absorbed moisture/CO2).
-
Solution: Add an additional 0.1-0.2 eq of fresh NaOMe solution and continue reflux.
Problem 2: Formation of "4-Hydroxy" impurity.
-
Cause: Water in the Methanol or wet reactor. Hydroxide (
) competes with Methoxide ( ). -
Solution: Ensure MeOH is anhydrous (<0.05% water). Dry the starting material if it was stored in humid conditions.
Problem 3: Brown fumes during workup.
-
Cause: pH dropped below 5.0 in the presence of Nitrite.
-
Solution: Immediately neutralize with NaOH or Sodium Bicarbonate. Ensure adequate ventilation.[6][7][8] Future runs must stop acidification at pH 7.5-8.0.
References
-
Process Optimization for Pyridine N-Oxides: Title: Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine. Source: Rasayan Journal of Chemistry, 2024. URL:[Link] (Note: Validates the general NaOMe/MeOH conditions for dimethyl-nitropyridine systems).
-
Omeprazole Intermediate Synthesis (Patent): Title: Intermediates for the preparation of omeprazole (European Patent EP0103553A1). Source: European Patent Office. URL:[Link] (Note: The foundational industrial reference for methoxylation of nitro-lutidine N-oxides).
-
General Reactivity of Nitropyridines: Title: Recent trends in the chemistry of pyridine N-oxides.[9] Source: Arkivoc (Arkat USA), 2001. URL:[Link] (Note: Reviews the
mechanism and nucleophilic substitution patterns).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 5. prepchem.com [prepchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. abdurrahmanince.net [abdurrahmanince.net]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes & Protocols: Catalytic Hydrogenation of 4-Methoxy-2,6-Dimethylpyridine N-oxide
Introduction: The Strategic Deoxygenation of a Heterocyclic N-Oxide
The reduction of pyridine N-oxides to their corresponding pyridines is a foundational transformation in synthetic organic chemistry, particularly within pharmaceutical and materials science. Pyridine N-oxides, such as 4-methoxy-2,6-dimethylpyridine N-oxide, serve as activated precursors. The N-oxide group significantly alters the electron density of the pyridine ring, facilitating reactions like nitration or nucleophilic substitution that are otherwise challenging on the parent pyridine.[1][2] Following these transformations, the removal of the N-oxide oxygen is a crucial final step to yield the desired substituted pyridine.
Catalytic hydrogenation stands as the most direct, atom-economical method for this deoxygenation.[3] This process, however, is not without its complexities. The aromaticity of the pyridine ring necessitates potent catalytic systems, and the basic nitrogen atom in both the starting material and the product can act as a catalyst poison, impeding the reaction.[3][4] Furthermore, controlling the reaction to prevent over-reduction of the aromatic ring to a piperidine derivative is a key challenge that dictates the choice of catalyst and conditions.
This guide provides a comprehensive overview of field-proven catalytic hydrogenation protocols for the deoxygenation of this compound N-oxide. We will explore the mechanistic underpinnings of this transformation and detail methodologies using common heterogeneous catalysts: Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂), and Raney® Nickel.
Mechanistic Overview: The Catalyst's Role in N-O Bond Cleavage
The catalytic hydrogenation of a pyridine N-oxide is a surface-mediated process. The reaction is believed to proceed via the Langmuir-Hinshelwood mechanism, where both hydrogen and the substrate adsorb onto the surface of the heterogeneous catalyst.[5] The catalyst, typically a noble metal or Raney Nickel, provides a surface that weakens the H-H bond in molecular hydrogen and facilitates the cleavage of the N-O bond in the pyridine N-oxide.[5][6]
The general pathway involves:
-
Adsorption: Both molecular hydrogen (H₂) and the pyridine N-oxide molecule adsorb onto the active sites of the catalyst surface.
-
Hydrogen Activation: The H-H bond is cleaved, forming reactive metal-hydride species on the surface.
-
N-O Bond Cleavage: The adsorbed N-oxide interacts with the surface hydrides, leading to the reductive cleavage of the N-O bond and the formation of water as a byproduct.
-
Desorption: The final pyridine product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
The choice of catalyst and reaction conditions critically determines the selectivity of the reaction. Highly active catalysts under harsh conditions (high pressure/temperature) can lead to the subsequent hydrogenation of the pyridine ring itself to form the corresponding piperidine.[4][7]
Caption: Reaction pathways for this compound N-oxide reduction.
Core Protocols: A Comparative Guide to Catalytic Systems
The selection of a catalytic system is dictated by the desired outcome, available equipment, and cost considerations. Below are detailed protocols for three widely used heterogeneous catalysts.
Protocol 1: Palladium on Carbon (Pd/C) - The Versatile Standard
Expertise & Causality: Palladium on carbon is arguably the most common catalyst for this transformation due to its excellent activity, selectivity, and cost-effectiveness. The key to success with Pd/C, especially with pyridine derivatives, is often the use of an acidic medium or additive.[3][8] Protonation of the basic pyridine nitrogen prevents it from coordinating strongly to the palladium surface, thus mitigating catalyst poisoning and accelerating the reaction.[9][10] Methanol is a common solvent, but acetic acid can also be used to provide the acidic environment directly.[8]
Detailed Protocol (Pd/C in Methanol):
-
Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped for balloon hydrogenation), add this compound N-oxide (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric and should be handled with care, especially when dry.
-
Solvent Addition: Add anhydrous methanol to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Inerting: Seal the vessel and purge the system thoroughly with an inert gas (3-5 cycles of vacuum/inert gas backfill).
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (a balloon for atmospheric pressure or 1-4 bar / 15-60 psi for pressurized systems).
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 2-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: a. Carefully vent the hydrogen and purge the vessel with an inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. c. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Platinum(IV) Oxide (PtO₂) - For Complete Reduction
Expertise & Causality: Platinum(IV) oxide, or Adams' catalyst, is a highly active catalyst precursor that is reduced in situ to platinum black. It is particularly effective for the hydrogenation of aromatic rings.[7][11] When the goal is the complete reduction of the N-oxide and the pyridine ring to the corresponding piperidine, PtO₂ is an excellent choice. The reaction is typically performed in glacial acetic acid, which acts as both a solvent and a catalyst activator.[11][12]
Detailed Protocol (PtO₂ in Acetic Acid):
-
Reactor Setup: To a high-pressure hydrogenation vessel, add this compound N-oxide (1.0 eq).
-
Catalyst Addition: Add Platinum(IV) Oxide (1-5 mol%).
-
Solvent Addition: Add glacial acetic acid to dissolve the substrate (concentration ~0.2 M).
-
Inerting & Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-70 bar (725-1015 psi).[11][12]
-
Reaction: Stir the mixture at room temperature for 6-24 hours. The catalyst will activate, turning from a brown powder to black platinum metal.
-
Monitoring: Reaction completion can be monitored by GC-MS or LC-MS.
-
Work-up: a. Vent the hydrogen and purge with nitrogen. b. Filter the mixture through Celite® to remove the platinum black, washing with acetic acid or methanol. c. Remove the solvent under reduced pressure. d. To isolate the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[13] e. Dry the organic extracts (e.g., over Na₂SO₄), filter, and concentrate to yield the crude piperidine derivative.
Protocol 3: Raney® Nickel - The Industrial Workhorse
Expertise & Causality: Raney Nickel is a high-surface-area, sponge-like nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[14] It is a highly active and cost-effective catalyst used extensively in industrial hydrogenations for reducing a wide variety of functional groups, including N-oxides.[15] It is typically supplied as a slurry in water or ethanol to prevent its pyrophoric activity when dry.[15]
Detailed Protocol (Raney® Nickel in Ethanol):
-
Catalyst Preparation: Decant the storage solvent from the commercial Raney Nickel slurry. Wash the catalyst several times with the reaction solvent (e.g., absolute ethanol) to remove any residual water. Safety Note: Handle Raney Nickel in a fume hood and do not allow it to dry completely, as it is pyrophoric.
-
Reactor Setup: In a hydrogenation vessel, dissolve this compound N-oxide (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add the washed Raney Nickel slurry (typically a significant weight excess relative to the substrate, e.g., 50-100% w/w).
-
Inerting & Hydrogenation: Seal and purge the system with inert gas, then introduce hydrogen to a pressure of 3-10 bar (45-150 psi).
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-60°C) for 4-12 hours.
-
Monitoring: Track the reaction by GC-MS or TLC.
-
Work-up: a. After cooling, vent the hydrogen and purge with nitrogen. b. Allow the dense nickel catalyst to settle, then carefully decant the supernatant. c. Filter the remaining mixture through a pad of Celite®, washing thoroughly with ethanol. Caution: The filter cake remains pyrophoric and should be quenched by slowly adding it to a large volume of water. d. Remove the solvent from the combined filtrates under reduced pressure to obtain the crude product.
Data Summary and Comparative Analysis
| Parameter | Pd/C | PtO₂ (Adams' Catalyst) | Raney® Nickel |
| Primary Outcome | Selective Deoxygenation (Pyridine) | Ring Hydrogenation (Piperidine) | Deoxygenation / Ring Hydrogenation |
| Typical Loading | 5-10 mol% | 1-5 mol% | 50-100% w/w |
| Pressure | 1-4 bar (15-60 psi) | 50-70 bar (725-1015 psi)[11] | 3-10 bar (45-150 psi) |
| Temperature | 20-25 °C | 20-25 °C | 40-60 °C |
| Typical Solvent | Methanol, Ethanol, Acetic Acid[8] | Glacial Acetic Acid[11][12] | Ethanol |
| Key Advantages | High selectivity, mild conditions | High activity for aromatic rings | Low cost, high activity |
| Considerations | Potential for catalyst poisoning | Can lead to over-reduction | Pyrophoric, high catalyst loading |
General Experimental Workflow & Analysis
A successful hydrogenation protocol relies on careful setup, monitoring, and work-up.
Caption: General workflow for catalytic hydrogenation experiments.
Analytical Monitoring:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring. A more polar solvent system (e.g., ethyl acetate/methanol) will be needed for the polar N-oxide starting material compared to the less polar pyridine product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds like the final product, this compound.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Often the preferred method for monitoring the reaction in real-time, as it is ideal for analyzing polar, non-volatile compounds like pyridine N-oxides without the need for derivatization.[17] Monitoring the disappearance of the [M+H]⁺ ion of the starting material and the appearance of the [M+H]⁺ ion of the product is a robust approach.
Product Purification
Following the initial work-up and solvent removal, the crude this compound may require further purification.
-
Distillation: As a liquid, fractional distillation under reduced pressure is an effective method for purification, provided the product is thermally stable.
-
Aqueous Extraction: An acid/base wash can be highly effective. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl).[18] The basic pyridine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified free base.[18]
-
Chromatography: Silica gel column chromatography can be used, though the basicity of the pyridine may cause streaking. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | Catalyst Poisoning: The basic nitrogen is inhibiting the catalyst.[3][4] Inactive Catalyst: The catalyst may be old or was improperly handled. Insufficient Hydrogen: Leak in the system or inadequate pressure. | Add a catalytic amount of acid (e.g., acetic acid) if not already present. Use fresh, high-quality catalyst. Check the system for leaks and ensure adequate H₂ pressure. |
| Over-reduction to Piperidine | Catalyst is too active: PtO₂ or high-loading Pd/C may be too aggressive. Reaction conditions are too harsh: High temperature or pressure. | Switch to a less active catalyst (e.g., lower loading of Pd/C). Reduce hydrogen pressure, temperature, and/or reaction time. Consider using a catalyst poison like pyridine to selectively reduce other functional groups without affecting the ring.[9] |
| Difficult Catalyst Filtration | Fine Catalyst Particles: Pd/C and Raney Nickel can have very fine particles that pass through standard filter paper. | Use a thick pad of a filter aid like Celite® over the filter paper. Ensure the pad is wetted with the solvent before filtration. |
| Low Product Recovery | Product Adsorption: The basic product may adsorb onto silica gel during chromatography or Celite during filtration. Incomplete Extraction: The pH during acid/base work-up was not optimal. | Flush the filter cake/silica gel with a more polar solvent or a solvent containing triethylamine. Ensure the pH is >10 during basic extraction and <2 during acidic extraction. Perform multiple extractions. |
References
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). ResearchGate. Retrieved from [Link]
-
Purification of 2,6-Lutidine - Chempedia. LookChem. Retrieved from [Link]
- Process for the reduction of pyridine n-oxides. (1969). Google Patents.
-
4‐Methoxypyridine N‐oxide. ResearchGate. Retrieved from [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Retrieved from [Link]
-
(PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Retrieved from [Link]
-
A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. ResearchGate. Retrieved from [Link]
-
Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. Retrieved from [Link]
-
CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). Canadian Journal of Chemistry. Retrieved from [Link]
- Method for separating and purifying 2,6-lutidine. Google Patents.
-
ANALYTICAL METHODS. ATSDR. Retrieved from [Link]
-
Raney nickel. Wikipedia. Retrieved from [Link]
-
Pd‐catalyzed C‐2‐H activation of pyridine N‐oxide under optimized... ResearchGate. Retrieved from [Link]
-
Pyridinic nitrogen dominated doping on Pd/carbon catalysts for enhanced hydrogenation performance. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. Retrieved from [Link]
-
2,6-Lutidine. R Discovery. Retrieved from [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
The enzymatic reduction of pyridine N-oxide derivatives: the role of their electron accepting potency. Central European Journal of Chemistry. Retrieved from [Link]
-
Reduction of Amine N-Oxides by Diboron Reagents. PMC. Retrieved from [Link]
-
Raney Nickel Reduction. Pearson+. Retrieved from [Link]
-
Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Retrieved from [Link]
-
Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv. Retrieved from [Link]
-
A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. Retrieved from [Link]
- The preparation method of 2,6-lutidine. Google Patents.
-
Reagent Friday: Raney Nickel. Master Organic Chemistry. Retrieved from [Link]
-
Raney Nickel Reduction. YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pyridinic nitrogen dominated doping on Pd/carbon catalysts for enhanced hydrogenation performance [frontiersin.org]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Raney nickel - Wikipedia [en.wikipedia.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
nucleophilic substitution conditions for 4-chloro-2,6-dimethylpyridine
Topic: Nucleophilic Substitution Conditions for 4-Chloro-2,6-Dimethylpyridine Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary
4-Chloro-2,6-dimethylpyridine (CAS: 3512-75-2) represents a unique electrophile in heterocyclic chemistry. Unlike unsubstituted 4-chloropyridine, the 2,6-dimethyl analog possesses a "push-pull" electronic character.[1] The pyridine nitrogen exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, activating the C4 position.[1] However, the two methyl groups at C2 and C6 provide electron density via hyperconjugation (+I), slightly deactivating the ring compared to its unsubstituted counterpart.[1]
This guide provides validated protocols for overcoming this deactivation to achieve high-yield nucleophilic substitution (SNAr) at the C4 position.[1] We detail three distinct activation strategies: Base-Mediated SNAr for strong nucleophiles, Acid-Catalyzed Activation for amines, and Palladium-Catalyzed Cross-Coupling for sterically demanding or weak nucleophiles.[1]
Mechanistic Foundations & Reactivity Profile
To design effective experiments, one must understand the competing electronic forces.[1]
-
The Electrophile: The C4 carbon is the primary site of attack. The leaving group (Cl) is displaced via an addition-elimination mechanism.[1][2]
-
Steric Environment: The 2,6-dimethyl groups sterically shield the ring nitrogen but leave the C4 position relatively exposed, making C4 substitution kinetically favorable over N-alkylation in many contexts.[1]
-
Activation:
Visualization: Comparative Reaction Pathways
The following diagram illustrates the three primary mechanistic pathways available for this substrate.
Figure 1: Mechanistic divergence based on activation strategy.[1] Pathway A utilizes anionic activation; Pathway B utilizes cationic activation; Pathway C utilizes metal catalysis.
Experimental Protocols
Protocol A: Alkoxylation (Ether Synthesis) via Classical SNAr
Best for: Primary alcohols, phenols, and thiols.[1] Mechanism: Addition-Elimination via Meisenheimer complex.
Reagents:
-
Substrate: 4-Chloro-2,6-dimethylpyridine (1.0 equiv)[1]
-
Nucleophile: Alcohol or Phenol (1.2 – 1.5 equiv)[1]
-
Base: Sodium Hydride (60% in oil, 1.5 equiv) or Powdered KOH (3.0 equiv)[1]
-
Solvent: Anhydrous DMSO (preferred) or DMF.[1]
Step-by-Step Methodology:
-
Activation of Nucleophile: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate).
-
Addition: Cool to 0°C. Add the alcohol dropwise. Allow to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.
-
Note: Evolution of H2 gas will occur; ensure proper venting.[1]
-
-
Substrate Addition: Add 4-chloro-2,6-dimethylpyridine (1.0 equiv) in a minimal amount of DMSO.
-
Reaction: Heat the mixture to 80–100°C . Monitor by TLC or LC-MS.[2]
-
Work-up: Cool to room temperature. Quench carefully with ice-water.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Acid-Mediated Amination
Best for: Aliphatic amines, anilines, and hydrazines.[1] Mechanism: Protonation of the pyridine nitrogen increases the electrophilicity of the C4 carbon, facilitating attack by neutral amines.[1]
Reagents:
-
Substrate: 4-Chloro-2,6-dimethylpyridine (1.0 equiv)[1]
-
Nucleophile: Amine (1.1 – 2.0 equiv)[1]
-
Catalyst: Conc. HCl (0.1 equiv) or p-Toluenesulfonic acid (pTsOH) (1.0 equiv for stoichiometric salt formation).[1]
-
Solvent: 2-Propanol (iPrOH) or N-Methyl-2-pyrrolidone (NMP) for higher temperatures.[1]
Step-by-Step Methodology:
-
Mixture Preparation: Dissolve 4-chloro-2,6-dimethylpyridine in 2-propanol (0.5 M).
-
Reagent Addition: Add the amine (1.2 equiv).
-
Acid Activation: Add catalytic HCl (0.1 equiv) or stoichiometric pTsOH.[1]
-
Why? The acid protonates the pyridine N. The resulting pyridinium species is significantly more reactive toward nucleophilic attack than the neutral pyridine.
-
-
Reaction: Heat to reflux (approx. 82°C for iPrOH) or 120°C if using NMP.
-
Observation: The reaction often proceeds through a melt or heavy precipitation of the amine hydrochloride salt.
-
-
Work-up:
-
Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, use silica chromatography (DCM/MeOH).[1]
Protocol C: Buchwald-Hartwig Amination
Best for: Weakly nucleophilic anilines, sterically hindered amines, or when harsh acidic/basic conditions must be avoided.[1]
Reagents:
-
Catalyst: Pd(OAc)2 (1-5 mol%) or Pd2(dba)3.[1]
-
Ligand: BINAP (for primary amines) or Xantphos (for anilines).[1] BrettPhos is recommended for difficult substrates.
-
Base: NaOtBu (1.4 equiv) or Cs2CO3.[1]
-
Solvent: Toluene or 1,4-Dioxane (degassed).[1]
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
-
Loading: Add Pd(OAc)2 (5 mol%), Ligand (7.5 mol%), and Base (1.4 equiv).
-
Substrate Addition: Add 4-chloro-2,6-dimethylpyridine (1.0 equiv) and the amine (1.2 equiv).
-
Solvent: Add degassed Toluene (0.2 M).
-
Reaction: Seal and heat to 100–110°C for 12–18 hours.
-
Work-up: Filter through a pad of Celite to remove Palladium residues. Wash with EtOAc.[1]
-
Purification: Concentrate and purify via column chromatography.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (SNAr) | Nucleophile not basic enough; Ring deactivation by methyl groups.[1] | Switch to Protocol A (anionic nucleophile) or Protocol B (acid activation).[1] Increase temp to 120°C using NMP/DMSO. |
| N-Alkylation Byproduct | Competition between N and C4 attack. | The 2,6-dimethyl groups usually block N-alkylation, but if observed, switch to Protocol B (Acid blocks the N-site via protonation).[1] |
| Hydrolysis (formation of pyridone) | Wet solvents or hydroxide competition.[1] | Ensure anhydrous DMSO/DMF. Use molecular sieves.[1] Avoid NaOH if possible; use NaH or KOtBu. |
| Pd Catalyst Death | Pyridine nitrogen coordination to Pd. | Use strong chelating ligands (Xantphos, BINAP) to prevent the pyridine substrate from poisoning the catalyst.[1] |
Workflow Decision Tree
Use this logic flow to select the appropriate protocol for your specific nucleophile.
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
References
-
SNAr Mechanisms in Pyridines: Arkivoc, 2018, part vii, 0-0. "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals." Link
-
Acid Catalysis in Heterocycles: Preprints.org, 2023.[1] "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope." Link
-
Buchwald-Hartwig General Protocols: Organic Syntheses, "Buchwald-Hartwig Coupling."[1] Link
-
Reactivity of Chloropyridines: ChemicalBook, "4-Chloro-2,6-dimethylpyridine Properties and Synthesis."[1] Link
-
General Nucleophilic Substitution: Master Organic Chemistry, "Nucleophilic Aromatic Substitution (SNAr) Mechanism." Link
Sources
Technical Application Note: Industrial Scale-Up of 4-Methoxy-2,6-Dimethylpyridine
Executive Summary
4-Methoxy-2,6-dimethylpyridine (CAS: 20815-02-5) is a critical heterocyclic intermediate used extensively in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole and as a ligand in organometallic catalysis.
Historically, industrial synthesis relied on the N-oxide route (Nitration of 2,6-lutidine
This Application Note details the Dehydroacetic Acid (DHA) Route , a superior "Green Chemistry" alternative adopted by modern CDMOs. This pathway utilizes cheap, bio-based starting materials, avoids nitration, and offers a robust impurity rejection profile.
Core Advantages of the DHA Route:
-
Safety: Eliminates explosive nitro-intermediates.
-
Scalability: All steps are amenable to continuous flow or large batch reactors.
-
Regioselectivity: The 4-position functionalization is chemically directed, avoiding isomer separation.
Retrosynthetic Analysis & Pathway
The synthesis is broken down into three unit operations. The logic flows from the commercially available Dehydroacetic Acid (DHA) to the final ether via a chloropyridine intermediate.
Reaction Pathway Diagram[1]
Figure 1: Linear synthetic pathway avoiding N-oxide chemistry.
Detailed Experimental Protocols
Step 1: Ammonolysis of Dehydroacetic Acid
Objective: Conversion of the pyrone ring to the pyridone ring.[1] Mechanism: Nucleophilic attack of ammonia on the lactone carbonyl, ring opening, and recyclization.
Protocol:
-
Reactor Setup: Use a 316L Stainless Steel autoclave (rated for 10 bar).
-
Charging: Load Dehydroacetic Acid (1.0 eq) and 25% Aqueous Ammonia (5.0 eq).
-
Reaction: Seal the reactor and heat to 140°C . The internal pressure will rise to approximately 4–6 bar. Hold for 4–6 hours.
-
Process Note: High pressure is required to shift the equilibrium toward the pyridone and prevent the formation of the open-chain enamine intermediate.
-
-
Work-up:
Validation Criteria:
-
Appearance: Off-white to tan solid.
-
Melting Point: >220°C (Sublimes).
-
HPLC: Disappearance of DHA peak (RT ~5.2 min) vs. Product peak (RT ~3.1 min).
Step 2: Chlorination via POCl3 (Critical Safety Step)
Objective: Activation of the 4-position for nucleophilic substitution. Safety Warning: POCl3 is highly corrosive and reacts violently with water. The "Inverse Quench" method is mandatory .
Protocol:
-
Reactor Setup: Glass-lined reactor with overhead stirrer, reflux condenser, and caustic scrubber (NaOH) for HCl/SO2 off-gassing.
-
Charging: Charge solid Lutidone (1.0 eq) and Toluene (3.0 vol).
-
Note: Toluene acts as a heat sink and prevents solidification.
-
-
Reagent Addition: Add Phosphorus Oxychloride (POCl3, 1.2 eq) slowly at room temperature.
-
Reaction: Heat to reflux (110°C ). Reaction is complete when HCl evolution ceases (approx. 3–4 hours).
-
Quench (Inverse Method):
-
Cool reaction mass to 60°C.
-
In a separate vessel, prepare crushed ice/water (5.0 vol).
-
Slowly dose the reaction mass into the ice water while maintaining temp < 20°C.
-
Why? Adding water to the reaction mass causes a runaway exotherm.
-
-
Isolation:
-
Adjust pH of the aqueous mixture to 8–9 using 30% NaOH. The free base 4-chloro-2,6-dimethylpyridine will separate as an oil or low-melting solid.
-
Extract with Toluene or Dichloromethane.
-
Concentrate organic layer to dryness.
-
Data Summary:
| Parameter | Specification |
| Reagent | POCl3 (1.2 eq) |
| Solvent | Toluene (or solvent-free for max throughput) |
| Temp | 110°C (Reflux) |
| Yield | 88–92% |
| Melting Point | 46–47°C |
Step 3: Methoxylation (Nucleophilic Aromatic Substitution)
Objective: Final displacement of chloride with methoxide.
Mechanism:
Process Flow Diagram
Figure 2: Engineering setup for controlled methoxylation.
Protocol:
-
Preparation: Dissolve 4-chloro-2,6-dimethylpyridine (1.0 eq) in Methanol (4.0 vol).
-
Heating: Heat solution to 60°C (gentle reflux).
-
Addition: Slowly add Sodium Methoxide (30% in MeOH, 1.1 eq) over 2 hours.
-
Control Point: The reaction is exothermic. Maintain temperature at 60–65°C. Rapid addition can cause solvent boil-over.
-
-
Cook: Maintain reflux for an additional 2–4 hours.
-
IPC (In-Process Control): Monitor by HPLC.[7] Limit for unreacted chloro-intermediate: < 0.5%.
-
-
Work-up:
-
Cool to 25°C.
-
Filtration: Filter off the precipitated Sodium Chloride (NaCl) byproduct. This "salt rejection" creates a very clean filtrate.
-
Concentration: Distill off Methanol.
-
Final Purification: Vacuum distillation (approx. 100°C at 10 mmHg) yields the pure liquid product.
-
Quality Control & Impurity Profiling
To ensure "Pharmaceutical Grade" quality, the following impurities must be monitored.
| Impurity Name | Origin | Control Strategy |
| Lutidone (2,6-dimethyl-4-hydroxypyridine) | Hydrolysis of Chloro-intermediate due to wet MeOH. | Ensure MeOH water content < 0.1% (KF). |
| Unreacted Chloro | Incomplete reaction. | Extend reflux time; ensure slight excess (1.1 eq) of NaOMe. |
| N-Methyl Isomer | Side reaction (unlikely with NaOMe, common with MeI). | The NaOMe route specifically avoids this impurity (regioselective for O-alkylation). |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10% B
90% B. -
Detection: UV at 254 nm.
References
-
Preparation of 2,6-dimethyl-4-hydroxypyridine
- Source: BenchChem Application Notes.
-
URL:
-
Chlorination Protocol (Scale-up)
- Source: Xiong, F., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3." Molecules, 2012, 17, 4534-4544.
-
URL:
-
Methoxylation and Omeprazole Intermediates
- Source: Patel, S.B., et al. "Process Optimization and Green Chemistry Approach During Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxy Pyridine." Rasayan J. Chem., 2024, 17(4), 2067-2074.
-
URL:
-
Safety Data & Handling
- Source: Fisher Scientific Safety Data Sheet (2,6-Dimethoxypyridine / Rel
-
URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105753776A - Preparation method of 2, 6-dimethyl-3, 5-dichloro-4-hydroxypyridine - Google Patents [patents.google.com]
- 3. thebges.edu.in [thebges.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Solvent Selection for the Efficient Extraction of 4-methoxy-2,6-dimethylpyridine
Abstract
This guide provides a comprehensive framework for selecting an optimal solvent for the liquid-liquid extraction (LLE) of 4-methoxy-2,6-dimethylpyridine from aqueous media. The principles detailed herein are tailored for researchers, chemists, and process development scientists. We will explore the physicochemical properties of the target molecule, the fundamental principles of LLE, and a multi-parameter approach to solvent evaluation. This document includes detailed protocols for solvent screening and a scalable extraction workflow, ensuring both high recovery and purity.
Introduction: The Importance of Solvent Selection
This compound is a substituted pyridine derivative, a class of heterocyclic compounds widely used as building blocks in the pharmaceutical and agrochemical industries.[1] Efficient isolation and purification of this compound from a reaction mixture or aqueous waste stream is a critical step in chemical synthesis. Liquid-liquid extraction (LLE) is a primary technique for this purpose, relying on the differential solubility of the target compound between two immiscible liquid phases.[2]
The choice of extraction solvent is the most critical parameter governing the efficiency, selectivity, cost, and safety of the entire LLE process.[3] A poorly chosen solvent can lead to low recovery, formation of stable emulsions, co-extraction of impurities, and difficulties in downstream processing. This note provides the scientific rationale and practical steps to make an informed and strategic solvent selection.
Guiding Principles: Analyte Properties and Extraction Theory
A successful extraction is governed by the "like dissolves like" principle, where a solute partitions preferentially into a solvent of similar polarity.[4] The efficiency of this partitioning is quantified by the partition coefficient (Kd), which is the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[5][6]
Physicochemical Profile of this compound
Understanding the target molecule is the first step. Its structure combines features that dictate its solubility and behavior.
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity.
-
Methoxy Group (-OCH₃): An electron-donating group that is moderately polar.
-
Methyl Groups (-CH₃): Two non-polar alkyl groups that increase lipophilicity.
| Property | Value / Description | Significance for Extraction |
| Molecular Formula | C₈H₁₁NO[7] | - |
| Molecular Weight | 137.18 g/mol [7] | Influences diffusion and mass transfer. |
| Calculated LogP | 1.6[7] | A positive LogP indicates a preference for the organic phase over water, making it suitable for extraction. |
| Basicity (pKa) | The pKa of the conjugate acid is estimated to be ~6.5-7.5, higher than pyridine (~5.2) due to the electron-donating methyl and methoxy groups.[8] | Crucial for pH-controlled extraction. The molecule can be protonated to form a water-soluble salt at acidic pH and deprotonated to its neutral, organic-soluble form at basic pH. |
| Solubility | Expected to have slight solubility in water and good solubility in a range of organic solvents.[9] | The goal is to find a solvent with high solubility for the target and low miscibility with water.[10] |
The Critical Role of pH
For basic compounds like this compound, pH is a powerful tool to control phase partitioning.[11]
-
At Acidic pH (e.g., pH < 5): The pyridine nitrogen is protonated, forming a pyridinium salt (R-NH⁺). This ionic species is highly soluble in the aqueous phase and poorly soluble in non-polar organic solvents.
-
At Basic pH (e.g., pH > 9): The pyridine is in its neutral, "free base" form. This form is significantly more lipophilic and will preferentially partition into the organic extraction solvent.
Therefore, the extraction must be performed on an aqueous solution that has been basified to ensure the target molecule is in its most extractable state.
Caption: Workflow for the small-scale solvent screening experiment.
Methodology:
-
Preparation: Prepare a stock solution of your crude this compound in an aqueous medium (e.g., post-reaction quench) at a known concentration.
-
Aliquot: Distribute equal volumes (e.g., 2.0 mL) of the aqueous stock solution into four separate, capped glass vials.
-
pH Adjustment: To each vial, add a base (e.g., 2M NaOH solution) dropwise while monitoring with pH paper or a pH meter until the pH is > 9.
-
Solvent Addition: Add an equal volume (e.g., 2.0 mL) of a different candidate solvent (DCM, MTBE, EtOAc, Toluene) to each of the four vials.
-
Extraction: Cap the vials tightly and vortex for 30-60 seconds to ensure thorough mixing. Allow the layers to fully separate. If an emulsion forms, gentle centrifugation can help break it.
-
Sampling: Carefully withdraw a small aliquot (e.g., 100 µL) from the organic layer of each vial.
-
Analysis: Spot the aliquots on a TLC plate or analyze by a suitable chromatographic method (e.g., HPLC, GC) to qualitatively or quantitatively compare the concentration of the target compound in each solvent. [12][13]8. Selection: The solvent that yields the highest concentration of the target compound is the most effective for this extraction.
Protocol: Optimized Liquid-Liquid Extraction (LLE)
This protocol describes a standard, scalable LLE procedure using a separatory funnel, based on the optimal solvent identified in the screening phase.
Methodology:
-
Preparation: Transfer the entire basified (pH > 9) aqueous solution containing the target compound into a separatory funnel. Ensure the funnel is no more than two-thirds full.
-
First Extraction: Add a volume of the selected organic solvent (typically 1/3 to 1/2 of the aqueous volume) to the separatory funnel.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 10-15 seconds. Vent again. Repeat this shaking and venting process for ~1 minute.
-
Separation: Place the funnel in a ring stand and allow the layers to completely separate.
-
Collection: Drain the lower layer into a clean flask. If your organic solvent is the lower layer (e.g., DCM), drain it into your collection flask. If it is the upper layer (e.g., MTBE), drain the lower aqueous layer into a separate flask and then pour the organic layer out through the top of the funnel into your collection flask.
-
Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-5) two more times with fresh portions of the organic solvent. This ensures near-quantitative recovery.
-
Combine & Wash: Combine all the organic extracts. To remove residual water and water-soluble impurities, wash the combined organic phase by adding an equal volume of brine (saturated NaCl solution), shaking, and separating as before.
-
Drying: Transfer the washed organic phase to a clean Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl and let it sit for 5-10 minutes.
-
Isolation: Filter the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude extracted product.
Quantification and Troubleshooting
Quantification: The efficiency of the extraction can be precisely determined using analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for analyzing pyridine derivatives. [14][15]By comparing the amount of analyte in the final extracted product to the amount in the initial solution, a quantitative measure of recovery can be calculated.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Solution(s) |
| Emulsion Formation | Insufficient pH difference; presence of surfactants; overly vigorous shaking. | Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help. |
| Low Recovery | Incorrect pH (analyte is protonated); insufficient number of extractions; poor solvent choice. | Ensure aqueous phase pH is > 9. Perform at least three extractions. Re-evaluate solvent choice with the screening protocol. |
| Co-extraction of Impurities | Solvent is not selective enough; impurities have similar properties. | Perform a back-extraction: re-extract the organic phase with a fresh, acidic aqueous solution (pH ~2) to pull the basic target back into the water, leaving neutral impurities behind. Then, re-basify and extract again with a fresh organic solvent. [16] |
Conclusion
The strategic selection of an extraction solvent is paramount for the efficient isolation of this compound. A systematic approach that begins with understanding the analyte's physicochemical properties, particularly its basicity, allows for pH-mediated control over its solubility. By employing a multi-parameter evaluation of candidate solvents and confirming the choice with a rapid screening protocol, researchers can develop a robust, scalable, and efficient liquid-liquid extraction workflow. Solvents like MTBE and ethyl acetate often provide a favorable balance of efficacy and safety for this class of compounds.
References
- University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from University of Alberta Chemistry website.
- ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
- Salehi, B., et al. (2023).
- Al-Mulla, A. (2021). Experimental No. (6) Extraction.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
- Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.
- Organomation. (n.d.). Solvent Extraction Techniques.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
- BenchChem. (n.d.). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
- Google Patents. (n.d.).
- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Verma, P., & Gupta, V. K. (1984). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples.
- Element Lab Solutions. (n.d.).
- PubChem. (n.d.). 4-Methoxy-2,6-dimethyl-pyridine 1-oxide.
- PubChem. (n.d.). This compound.
- K-Jhil. (2025).
- MDPI. (2024).
- Google Patents. (n.d.).
- EPA. (2025). 4-Methoxy-2-(methoxymethyl)-6-methylpyrimidine Properties.
- Al-Mulla, A., et al. (2020). Extraction of pyridine from n-alkane mixtures using methyltriphenylphosphonium bromide-based deep eutectic solvents.
- Chemsrc. (2025). This compound.
- Thermo Scientific Chemicals. (n.d.). 2-Amino-4-methoxypyridine, 95%.
- ResearchGate. (2026). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine.
- Eindhoven University of Technology. (2011).
- Cheméo. (n.d.). Pyridine, 4-methoxy-.
- Sigma-Aldrich. (n.d.). 4-METHOXY-2,6-DIMETHYL-PYRIDINE 1-OXIDE.
- Parchem. (n.d.). 4-Methoxypyridine.
- BLD Pharm. (n.d.). 2-Methoxy-4,6-dimethylpyridine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. organomation.com [organomation.com]
- 4. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. hydrometaltech.com [hydrometaltech.com]
- 7. This compound | C8H11NO | CID 15764225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. 2-Amino-4-methoxypyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. 2. Apparatus and Technique [chem.ualberta.ca]
- 11. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. helixchrom.com [helixchrom.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methoxy-2,6-Dimethylpyridine by Vacuum Distillation
Welcome to the technical support guide for the purification of 4-methoxy-2,6-dimethylpyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for vacuum distillation of this compound. Our goal is to combine theoretical principles with field-proven insights to ensure you can achieve the highest possible purity for your downstream applications.
Compound Physical Properties & Distillation Parameters
A thorough understanding of the physical properties of this compound is fundamental to a successful purification. The following table summarizes key data relevant to its vacuum distillation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 20815-02-5 | [1][2] |
| Boiling Point (Atmospheric) | Not readily available; estimated to be >200 °C with potential decomposition. | N/A |
| Predicted Boiling Point (Reduced Pressure) | ~80-90 °C at 10 mmHg (Estimated) | N/A |
Note: The boiling point under reduced pressure is an estimate based on the behavior of similarly structured substituted pyridines. It is crucial to determine the optimal conditions empirically.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the recommended purification method for this compound?
A1: Vacuum distillation is the method of choice for several critical reasons.[3] Firstly, high-boiling-point compounds like many substituted pyridines can be thermally sensitive.[3] Attempting to distill them at atmospheric pressure would require very high temperatures, increasing the risk of thermal decomposition, which leads to yield loss and the introduction of new impurities.[4] By reducing the pressure, we significantly lower the boiling point, allowing for a safe and efficient distillation at a much lower temperature.[3] This preserves the integrity of the molecule.
Q2: What are the most common types of impurities I might find in my crude this compound?
A2: The impurity profile is highly dependent on the synthetic route used. However, common impurities can generally be categorized as:
-
Residual Starting Materials: Unreacted 2,6-lutidine derivatives or other precursors from the synthesis.[5]
-
Reaction Byproducts: These can include isomers, incompletely methylated or methoxylated products, or the corresponding N-oxide (this compound 1-oxide).[5][6] Side reactions can also generate dimers or other high-molecular-weight species.[7]
-
Solvents and Reagents: Residual solvents from the reaction or workup (e.g., toluene, THF, alcohols) and leftover reagents or their byproducts.[5]
-
Water: Moisture introduced during the workup stages. The presence of water can affect vacuum efficiency and cause a cloudy distillate.[8]
Q3: What are the primary safety concerns when distilling this compound?
A3: While specific toxicity data for this compound is limited, substituted pyridines as a class can be harmful.[9][10] Always assume the compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[9][10][11] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Perform the distillation in a well-ventilated fume hood to avoid inhalation of any volatile components.[9]
-
Implosion Hazard: Vacuum distillation carries an inherent risk of implosion. Always inspect glassware for cracks, star fractures, or defects before use.[12] Using a protective shield around the apparatus is highly recommended.
-
Thermal Burns: Use appropriate care when handling the hot distillation flask and heating mantle.
Troubleshooting Guide
This section addresses specific issues you may encounter during the vacuum distillation process.
Q4: My vacuum pump is running, but I can't achieve the target pressure. What's wrong?
A4: This is one of the most common issues and almost always points to a leak in the system.[4][13]
-
Causality: A stable, low pressure is required to lower the boiling point. If air is leaking into the apparatus, the pump cannot overcome the influx of gas, and the pressure will remain high and unstable.[13]
-
Troubleshooting Steps:
-
Check All Joints: Ensure every ground-glass joint is properly sealed with a suitable vacuum grease. Apply a thin, uniform layer.[8][12]
-
Inspect Tubing: Use thick-walled vacuum tubing, as standard tubing can collapse under vacuum. Check for any cracks or loose connections at the pump and the vacuum adapter.[8]
-
Perform a Leak Test: Isolate sections of the apparatus to pinpoint the leak. Start by connecting the vacuum gauge directly to the pump to ensure the pump itself is functioning correctly.[13]
-
Check for Hissing Sounds: A high-pitched hissing sound is a clear indicator of a significant leak.[8]
-
Q5: The system is at the correct pressure and the heat is on, but nothing is distilling. Why?
A5: This issue typically relates to insufficient energy input or a misunderstanding of the actual boiling point.
-
Causality: Distillation requires the vapor pressure of the liquid to equal the pressure of the system. If the liquid is not hot enough, its vapor pressure will be too low to initiate boiling and subsequent distillation.
-
Troubleshooting Steps:
-
Increase Heat Gradually: Slowly increase the temperature of the heating mantle. High-boiling liquids require significant energy input.[8]
-
Ensure Proper Insulation: For high-boiling compounds, heat loss can be significant. Wrap the distillation head and the upper part of the flask with glass wool or aluminum foil to minimize heat loss and establish the proper temperature gradient.[12]
-
Verify Thermometer Placement: The thermometer bulb must be positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.
-
Q6: I'm observing violent bumping or sudden, large bubbles in the distillation flask. How do I stop this?
A6: Bumping is dangerous as it can compromise the purity of your distillate and damage the apparatus.
-
Causality: Under vacuum, localized superheating of the liquid can occur without a nucleation site for smooth boiling. This leads to the sudden, violent vaporization of a large volume of liquid.[12] Standard boiling chips are ineffective under vacuum because the trapped air is quickly evacuated.[12]
-
Troubleshooting Steps:
-
Use a Magnetic Stir Bar: The most effective method is to add a magnetic stir bar to the distillation flask before starting. Vigorous stirring provides constant agitation, breaks up large bubbles, and ensures even heat distribution, which prevents superheating.[8]
-
Use a Claisen Adapter: A Claisen adapter should be used in the setup.[12] It adds a second vertical neck to the flask, which acts as an expansion volume to contain any violent bumps and prevent the crude material from splashing over into the condenser.[12]
-
Q7: My distillate is cloudy. What does this indicate?
A7: A cloudy distillate is almost always caused by the co-distillation of water or another immiscible impurity.[8]
-
Causality: Water can form an azeotrope with the compound or simply have enough vapor pressure under vacuum to co-distill. As it condenses with the organic product, it forms a cloudy emulsion.
-
Troubleshooting Steps:
-
Dry the Crude Material: Before distillation, ensure the crude this compound is thoroughly dry. This can be achieved by dissolving it in a suitable solvent (like dichloromethane), drying over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtering, and removing the solvent under reduced pressure.
-
Check for Water in the System: Ensure all glassware is completely dry before assembly.
-
Q8: The material in the distillation pot is darkening, and the distillation rate has slowed. What is happening?
A8: Darkening or charring is a strong indication of thermal decomposition.[4]
-
Causality: Even under vacuum, some compounds have limited thermal stability.[14] If the pot temperature is too high for too long, the compound will begin to break down, forming non-volatile, often colored, byproducts. This reduces your yield and can contaminate the distillate.
-
Troubleshooting Steps:
-
Lower the Pot Temperature: Immediately reduce the heat. It is better to have a slower, controlled distillation than a fast one that causes decomposition.
-
Achieve a Lower Vacuum: The most effective solution is to improve the vacuum. A lower system pressure will allow the compound to distill at a lower temperature, minimizing the risk of decomposition. Re-check the entire system for leaks.[4]
-
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues during the vacuum distillation of this compound.
Caption: Troubleshooting workflow for vacuum distillation.
Experimental Protocol: Vacuum Distillation
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
Materials:
-
Crude this compound
-
Round-bottom flasks (distilling and receiving)
-
Claisen adapter
-
Three-way distillation head with thermometer adapter
-
Liebig condenser
-
Vacuum take-off adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with controller
-
Vacuum pump (capable of <10 mmHg)
-
Cold trap (with dry ice/acetone or liquid nitrogen)
-
Vacuum gauge (e.g., Pirani or McLeod gauge)
-
Thick-walled vacuum tubing
-
Vacuum grease
-
Clamps and stand
Procedure:
-
System Preparation:
-
Thoroughly clean and dry all glassware. Inspect for any cracks or defects.[12]
-
Add the crude this compound and a magnetic stir bar to the appropriately sized distilling flask (do not fill more than half-full).
-
Assemble the distillation apparatus as shown in chemical literature, using the Claisen adapter.[12]
-
Apply a thin, even layer of vacuum grease to all ground-glass joints.[8] Securely clamp all connections.
-
-
System Purge and Evacuation:
-
Connect the condenser to a coolant source.
-
Place the cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Turn on the magnetic stirrer to a moderate speed.
-
Turn on the vacuum pump to begin evacuating the system. The pressure should begin to drop, as indicated by the vacuum gauge.[12]
-
-
Distillation:
-
Once the desired vacuum level is reached and stable, begin to gently heat the distilling flask with the heating mantle.[8]
-
Increase the temperature gradually. Observe the contents for signs of boiling.
-
Monitor the temperature at the distillation head. It will rise as the first vapors reach the thermometer and then stabilize at the boiling point of the compound at that pressure.
-
Collect any low-boiling impurities as a forerun fraction in the initial receiving flask.
-
When the temperature at the distillation head is stable and clear liquid is condensing, switch to a clean receiving flask to collect the main fraction of purified this compound.
-
Record the stable head temperature and the system pressure.
-
-
Shutdown:
-
Once the distillation is complete (e.g., most of the material has distilled or the pot residue begins to darken), lower and turn off the heating mantle.[12]
-
Allow the system to cool to room temperature while still under vacuum.
-
Crucially, vent the system first by slowly introducing an inert gas (like nitrogen) or air before turning off the vacuum pump. This prevents pump oil from being sucked back into the system.[12]
-
Disassemble the apparatus and transfer the purified product to a clean, labeled storage container.
-
References
-
This compound | CAS#:20815-02-5 | Chemsrc. [Link]
-
4 - SAFETY DATA SHEET. [Link]
-
Troubleshooting Common Issues in Molecular Distillation Equipment. [Link]
-
Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives | Organic Letters - ACS Publications. [Link]
-
This compound | C8H11NO | CID 15764225 - PubChem. [Link]
- DE3245950A1 - Process for the preparation of substituted pyridines - Google P
-
Understanding ejector systems necessary to troubleshoot vacuum distillation - Graham Manufacturing. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. [Link]
-
Pyridine - Wikipedia. [Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. [Link]
-
Vacuum Distillation issues? | Call Pressure Control Solutions!. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method | Request PDF - ResearchGate. [Link]
-
Trouble with vacuum leaks in your distillation system? Learn how to te - Beaker & Wrench. [Link]
-
2 - Safety Data Sheet. [Link]
-
4-Methoxy-2,6-dimethyl-pyridine 1-oxide | C8H11NO2 | CID 2751820 - PubChem. [Link]
-
2,6-Dimethyl-3,5-di(4-methoxyphenyl)pyridine - the NIST WebBook. [Link]
-
2,6-dimethylpyridine - Organic Syntheses Procedure. [Link]
- EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google P
-
Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides - ChemRxiv. [Link]
-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX - Rasayan. [Link]
-
Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine | Request PDF. [Link]
Sources
- 1. This compound | C8H11NO | CID 15764225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:20815-02-5 | Chemsrc [chemsrc.com]
- 3. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 4. njhjchem.com [njhjchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Methoxy-2,6-dimethyl-pyridine 1-oxide | C8H11NO2 | CID 2751820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. beakerandwrench.com [beakerandwrench.com]
- 14. chemrxiv.org [chemrxiv.org]
resolving low purity issues in 4-methoxy-2,6-dimethylpyridine production
This guide serves as a specialized technical support resource for researchers and process chemists optimizing the production of 4-methoxy-2,6-dimethylpyridine (CAS: 20815-02-5).[1]
This intermediate is synthesized via Nucleophilic Aromatic Substitution (
Module 1: Reaction Optimization (Upstream Control)
Issue: High levels of "Unknown Impurity A" (Hydrolysis Product) Diagnosis: Moisture Contamination leading to 2,6-dimethyl-4-pyridone.[1]
The Mechanism
The reaction relies on the methoxide anion (
Protocol: The "Zero-Water" Standard[1]
-
Reagent Quality: Do not use solid Sodium Methoxide (highly hygroscopic).[1] Use 30% NaOMe in Methanol solution, stored under Nitrogen.
-
Solvent Drying: If using co-solvents (DMF/DMSO) to accelerate the reaction, they must be dried to
water content.[1] -
Stoichiometry: Use 1.15 equivalents of NaOMe.
Module 2: Purification via pKa-Controlled Extraction
Issue: Inseparable mixture of Product (Methoxy) and Starting Material (Chloro).[1] Diagnosis: Boiling points are too close for standard fractional distillation.
The Solution: Exploiting Basicity Differences
This is the critical "Expertise" step.[1] You cannot rely on boiling points.[1] You must separate based on pKa .[1]
-
4-Chloro-2,6-dimethylpyridine: Weak base (Calculated pKa
3.8 - 4.0).[1] Electron-withdrawing Chlorine reduces basicity.[1] -
This compound: Stronger base (Calculated pKa
6.5 - 6.8).[1] Electron-donating Methoxy increases basicity.[1]
Step-by-Step Purification Workflow
This protocol creates a self-validating system where the phases tell you where your product is.[1]
-
Quench: Remove methanol via rotary evaporation.[1] Dissolve residue in Ethyl Acetate (EtOAc) .
-
The "Selective Protonation" Wash (Critical Step):
-
Phase Separation:
-
Recovery:
Visualizing the Process
Figure 1: Reaction Pathways & Impurity Formation
This diagram illustrates the competition between the desired substitution and the moisture-induced hydrolysis.[1]
Caption: Kinetic competition between Methoxylation (Green) and Hydrolysis (Red) pathways.
Figure 2: The pKa Purification Logic
A flowchart demonstrating the separation of the Chloro-impurity from the Methoxy-product using pH control.[1]
Caption: Separation workflow utilizing the pKa differential (4-Chloro ~3.8 vs. 4-Methoxy ~6.5).
Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<60%) | Incomplete conversion due to low temperature or old reagent.[1] | Ensure reaction temperature is at reflux (65°C for MeOH).[1] Verify NaOMe activity by titration.[1] |
| Solid Precipitate in Reaction | NaCl formation (Normal) or Pyridone (Bad).[1] | Filter a sample. If solid dissolves in water but not organic, it is salt (Good).[1] If insoluble in organic but soluble in acid, it is Pyridone. |
| Product is Colored (Yellow/Red) | N-Oxide formation or Polymerization.[1][3] | Perform a silica plug filtration.[1] If color persists, distill under high vacuum (<5 mmHg).[1] |
| "Ghost" Peak in HPLC | 4-Hydroxypyridine tautomer.[1] | This impurity often tails or splits peaks in HPLC.[1] Use a buffered mobile phase (pH 7) to stabilize the tautomer for accurate integration.[1] |
References
-
Preparation of 4-alkoxy-pyridine-N-oxides. (2002). World Intellectual Property Organization, WO2002102779A1.[1] (Describes the chlorination and subsequent methoxylation of pyridine derivatives). Link
-
Process Optimization and Green Chemistry Approach During Synthesis... (2024). Rasayan Journal of Chemistry, Vol 17, No 4.
conditions and impurity profiles). Link -
This compound Physical Properties. PubChem Compound Summary, CID 15764225.[1][4] (Source for chemical structure and identifiers). Link
-
Synthesis of 4-chloro-2,6-dimethylpyridine. ChemicalBook. (Describes the precursor synthesis and standard workup procedures for 2,6-lutidine derivatives). Link
Sources
- 1. 4-Methoxy-2,6-dimethyl-pyridine 1-oxide | C8H11NO2 | CID 2751820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chegg.com [chegg.com]
- 3. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]
- 4. This compound | C8H11NO | CID 15764225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing 4-Ethoxy Byproduct Formation
Welcome to the Technical Support Center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of 4-ethoxy byproducts in their chemical syntheses. The following information is based on established scientific principles and field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a 4-ethoxy byproduct and in what types of reactions is it commonly observed?
A1: A 4-ethoxy byproduct is an impurity in which an ethoxy group (-OCH2CH3) has been incorporated into a molecule at the 4-position of a phenyl ring. A common example is 4-ethoxyaniline, which can arise as a byproduct in reactions involving 4-aminophenol when ethanol is used as a solvent or is present as an impurity.[1][2] This type of byproduct formation is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs) where 4-aminophenol is a key intermediate, such as in the production of paracetamol (acetaminophen).[3][4] The presence of such byproducts is undesirable as it can affect the purity, efficacy, and safety of the final product.
Q2: What is the primary mechanism leading to the formation of 4-ethoxy byproducts?
A2: The formation of 4-ethoxy byproducts, such as 4-ethoxyaniline from 4-aminophenol, typically occurs through a nucleophilic substitution reaction.[5][6] In an acidic or heated environment where ethanol is present, the hydroxyl group of 4-aminophenol can be protonated, forming a good leaving group (water). Subsequently, ethanol, acting as a nucleophile, can attack the resulting carbocation or participate in a direct displacement, leading to the formation of an ether linkage. This is a variation of the Williamson ether synthesis, where an alcohol (in this case, the phenol) is converted to an ether.[7][8]
Q3: How does the choice of solvent influence the formation of these byproducts?
A3: The choice of solvent is critical. Using ethanol as a reaction solvent directly provides the reactant necessary for the formation of the 4-ethoxy byproduct.[9] Even the use of technical-grade solvents that may contain ethanol as an impurity can lead to the formation of these byproducts. Therefore, opting for alternative, non-ethanolic, and high-purity solvents is a primary strategy to minimize this side reaction.
Troubleshooting Guide: Minimizing 4-Ethoxy Byproduct Formation
This section provides actionable steps and explanations to help you reduce or eliminate the formation of 4-ethoxy byproducts during your synthesis.
Issue 1: Presence of 4-Ethoxy Byproduct Detected in Final Product
Root Cause Analysis: The detection of a 4-ethoxy byproduct strongly suggests the involvement of ethanol in the reaction mixture. This could be from the solvent itself, impurities in starting materials, or from the use of denatured ethanol which contains other alcohols.
Troubleshooting Steps:
-
Solvent Selection and Purity:
-
Action: Replace ethanol with an alternative solvent that does not participate in the etherification reaction.
-
Rationale: The most direct way to prevent the formation of an ethoxy byproduct is to remove the source of the ethoxy group.
-
Recommended Alternatives: Consider using solvents like ethyl acetate, acetone, or water, depending on the specific reaction requirements.[10][11] For certain reactions, greener solvent alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) might also be suitable.[11][12]
-
Verification: Always use high-purity, anhydrous solvents to minimize the risk of side reactions.
-
-
Reaction Temperature Optimization:
-
Action: Lower the reaction temperature.
-
Rationale: Higher temperatures can favor elimination reactions and other side reactions over the desired substitution.[7] By reducing the temperature, you can often increase the selectivity of the primary reaction.
-
Protocol: Conduct a temperature screening study to identify the optimal temperature that maximizes the yield of the desired product while minimizing byproduct formation.
-
-
Control of pH:
-
Action: Carefully control the pH of the reaction mixture.
-
Rationale: Acidic conditions can promote the protonation of the hydroxyl group on the phenol, making it a better leaving group and facilitating ether formation. Conversely, in some cases, basic conditions might favor the desired reaction.
-
Protocol: Perform small-scale experiments at different pH values to determine the optimal conditions for your specific synthesis.
-
Issue 2: Difficulty in Removing 4-Ethoxy Byproduct During Purification
Root Cause Analysis: 4-ethoxy byproducts often have similar polarities to the desired product, making their separation by traditional methods like column chromatography challenging.[13]
Troubleshooting Steps:
-
Derivative Formation and Purification:
-
Action: If direct purification is difficult, consider converting the product mixture into derivatives that have more distinct physical properties.
-
Rationale: By selectively reacting either the product or the byproduct, you can alter their polarity, solubility, or volatility, making separation easier. For instance, if the desired product has a reactive amine group, it could be temporarily protected.
-
Protocol: After separation, the protecting group can be removed to yield the pure product.
-
-
Advanced Purification Techniques:
-
Action: Employ more advanced purification techniques.
-
Rationale: When standard chromatography fails, more specialized methods may be necessary.
-
Recommended Techniques:
-
Analytical Protocols for Detection and Quantification
Accurate detection and quantification of 4-ethoxy byproducts are crucial for process optimization and quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for monitoring reaction progress and quantifying product and byproduct levels.[17]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This is a general method and may require optimization for specific applications.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile impurities, including residual solvents and certain byproducts.[18][19]
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Split or Splitless |
| Temperature Program | Ramped, e.g., 50°C (2 min), then 10°C/min to 250°C (10 min) |
| MS Detector | Electron Ionization (EI) mode |
Method parameters should be optimized based on the specific analytes.
Visualizing the Problem and Solution
Diagram 1: Formation of 4-Ethoxyaniline Byproduct
Caption: A logical approach to troubleshooting byproduct formation.
References
- Benchchem. (n.d.). Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone.
- ACS Green Chemistry. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone.
- Clark, J. H., & Macquarrie, D. J. (Eds.). (2002). Handbook of Green Chemistry & Technology. Blackwell Science.
- Aberystwyth University. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen).
- ACS Publications. (2025). Synthesis of Paracetamol through Free-Radical Reactions: An Educational Approach in Organic Chemistry.
- ResearchGate. (n.d.). (a) Reaction scheme for paracetamol synthesis. 4‐Aminophenol (1) is....
- Jessop, P. G. (2006). Alternative Solvents: Shades of Green. Organic Process Research & Development, 10(6), 1391-1396.
- MilliporeSigma. (n.d.). Sustainable and safer solvent alternatives.
- ResearchGate. (2025). Green Chemistry: What sustainable solvent systems can replace traditional organic solvents in industrial chemical processes?.
- The Calculated Chemist. (2024). The Use of Benign, Safer Solvents in Research: Promoting Green Chemistry in the Laboratory.
- The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from The Royal Society of Chemistry website.
- Wikipedia. (n.d.). 4-Aminophenol.
- PMC. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- PMC. (2015). Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution.
- ECHEMI. (n.d.). 156-43-4, 4-Ethoxyaniline Formula.
- Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for the Quality Control of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
- Sigma-Aldrich. (n.d.). 4-Ethoxyaniline 0.98 p-Phenetidine.
- Ataman Kimya. (n.d.). 4-AMINOPHENOL.
- ChemBK. (2025). 4-Ethoxyaniline.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- ResearchGate. (n.d.). (a) Diazotization of 4-aminophenol and 2-(4-aminophenyl)ethanol with....
- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- Chemcess. (2025). 4-Aminophenol Derivatives.
- Sigma-Aldrich. (n.d.). 4-Ethoxyaniline 0.98 p-Phenetidine.
- MDPI. (2022). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Navigating the Chemical Landscape: Properties and Handling of 4-Ethoxyaniline. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- LookChem. (n.d.). Purification of Aniline.
- Fiveable. (2025). Preparing Ethers | Organic Chemistry Class Notes.
- Benchchem. (n.d.). Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline.
- Food and Agriculture Organization of the United Nations. (n.d.). ethoxyquin (035).
- ThaiScience. (n.d.). Rapid and highly sensitive analysis of ethoxyquin residues in shrimp using ultra high performance liquid chromatography-tandem mass spectrometry.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- PubMed. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry.
- Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
- Michigan State University. (n.d.). Principles of Organic Synthesis.
- Reddit. (2014). Purify and dry aniline?.
- Google Patents. (n.d.). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
- Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?.
- PMC. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
Sources
- 1. echemi.com [echemi.com]
- 2. chemcess.com [chemcess.com]
- 3. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]
- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 6. fiveable.me [fiveable.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. api.pageplace.de [api.pageplace.de]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. biotage.com [biotage.com]
- 17. benchchem.com [benchchem.com]
- 18. fao.org [fao.org]
- 19. thaiscience.info [thaiscience.info]
Validation & Comparative
Technical Guide: H-NMR Spectrum Analysis of 4-Methoxy-2,6-dimethylpyridine
Executive Summary
In the synthesis of pyridine-based ligands and pharmaceutical intermediates (e.g., proton pump inhibitors), 4-methoxy-2,6-dimethylpyridine (CAS: 20815-02-5) serves as a critical scaffold. Its structural validation is frequently complicated by the presence of regioisomers and unreacted chlorinated precursors.
This guide provides a definitive spectroscopic analysis of this compound. Unlike generic spectral databases, this document focuses on comparative differentiation —specifically, how to distinguish the target product from its 4-chloro precursor and its 2-methoxy regioisomer using symmetry arguments and chemical shift logic.
Structural Analysis & Theoretical Prediction[1][2]
The interpretation of the H-NMR spectrum for this molecule relies entirely on molecular symmetry .
-
Symmetry Group:
point group. -
Axis of Symmetry: Passes through the Nitrogen, C4, and the Methoxy oxygen.
-
Result: The molecule has a plane of symmetry that renders the two methyl groups (positions 2 and 6) chemically equivalent and the two aromatic protons (positions 3 and 5) chemically equivalent.
Therefore, despite containing 11 protons, the H-NMR spectrum will display only three distinct signals . Any deviation from this 3-signal pattern indicates a loss of symmetry (isomerism) or impurity.
Visualization: Symmetry & Signal Assignment
Figure 1: Logical flow of symmetry-derived signal assignment. The C2v symmetry reduces the complex molecule to three distinct NMR environments.
Detailed Spectral Assignment (CDCl₃)
The following data represents the standard assignment in Chloroform-d (
The Aromatic Region (6.0 – 7.0 ppm)[3]
-
Chemical Shift:
6.55 ppm (Singlet, 2H). -
Analysis: This signal corresponds to the protons at positions 3 and 5.[1]
-
Mechanistic Insight: In unsubstituted pyridine, these protons appear around 7.2 ppm. The strong electron-donating effect (+M) of the 4-methoxy group shields these protons, shifting them upfield to ~6.55 ppm.
-
Diagnostic Check: If this peak appears as a doublet or multiplet, your sample is likely the 2-methoxy isomer (asymmetry).
The Methoxy Region (3.5 – 4.0 ppm)
-
Chemical Shift:
3.81 ppm (Singlet, 3H). -
Analysis: The classic methoxy singlet.
-
Diagnostic Check: The integral of this peak must be exactly half that of the methyl peak (1:2 ratio). If the ratio is skewed, check for residual methanol or water.
The Aliphatic Region (2.0 – 3.0 ppm)
-
Chemical Shift:
2.46 ppm (Singlet, 6H). -
Analysis: The two methyl groups at positions 2 and 6.[2][1][3]
-
Mechanistic Insight: These are slightly deshielded compared to toluene methyls (~2.3 ppm) due to the electron-deficient nature of the pyridine ring nitrogen.
Comparative Analysis: Alternatives & Impurities
This section differentiates the target molecule from its most common "alternatives"—the starting material and the regioisomer.
Scenario A: Target vs. Precursor (4-chloro-2,6-dimethylpyridine)
The synthesis often involves nucleophilic aromatic substitution of the 4-chloro derivative. Monitoring the reaction requires tracking the shift of the aromatic protons.
| Feature | Target: 4-OMe | Precursor: 4-Cl | Diagnostic Action |
| Aromatic Shift | 6.55 ppm | 6.99 ppm | 4-Cl is electron-withdrawing (-I), deshielding the ring protons. |
| Methoxy Peak | Present (3.81 ppm) | Absent | Appearance of this peak confirms substitution. |
| Methyl Shift | 2.46 ppm | 2.51 ppm | Minimal change; not reliable for diagnosis. |
Scenario B: Target vs. Isomer (2-methoxy-4,6-dimethylpyridine)
If the methylation is non-selective (e.g., using methyl iodide on a pyridone), you may form the 2-methoxy isomer.
-
Target (4-OMe): Symmetric. 3 Signals total.
-
Isomer (2-OMe): Asymmetric. The symmetry is broken.
-
Methyls at C4 and C6 are different
2 distinct Methyl singlets. -
Protons at C3 and C5 are different
2 distinct Aromatic signals (likely singlets or meta-coupled doublets).
-
-
Result: The isomer spectrum will display 5 distinct peaks (excluding solvent), whereas the target displays only 3.
Visualization: Comparative Workflow
Figure 2: Decision tree for identifying product purity and differentiating from common impurities.
Experimental Protocol
To ensure reproducibility and accurate integration, follow this standardized protocol.
Step 1: Sample Preparation[6]
-
Mass: Weigh 10–15 mg of the solid sample.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
-
Note: If the sample is the HCl salt, CDCl₃ will result in poor solubility and broad peaks. Use DMSO-d6 for salt forms.
-
-
Filtration: If the solution is cloudy (common with inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.
Step 2: Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1-pulse (zg30).
-
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16 (sufficient for >10 mg).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The quaternary carbons and symmetry can lead to longer T1 relaxation times for the methyl and methoxy protons. A short D1 (e.g., 1.0s) will suppress the methyl integration, skewing the 2:1 ratio.
-
Step 3: Processing & Validation
-
Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.
-
Referencing: Set the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).
-
Integration Validation (Self-Validating Step):
-
Set the aromatic peak (6.55 ppm) to an integral of 2.00 .
-
Check the Methoxy peak (3.81 ppm). It must read 2.95 – 3.05 .
-
Check the Methyl peak (2.46 ppm).[1] It must read 5.90 – 6.10 .
-
Failure Mode: If Methyls are < 5.8, increase D1 and re-acquire.
-
Consolidated Data Table
| Moiety | Chemical Shift ( | Multiplicity | Integral | Assignment |
| Aromatic H | 6.55 | Singlet (s) | 2H | C3-H, C5-H |
| Methoxy | 3.81 | Singlet (s) | 3H | -OCH₃ |
| Methyls | 2.46 | Singlet (s) | 6H | -CH₃ (at C2, C6) |
| Solvent (CDCl₃) | 7.26 | Singlet | - | Residual CHCl₃ |
| Water | ~1.56 | Broad s | - | H₂O (Variable) |
Note: In DMSO-d6, the water peak shifts to ~3.33 ppm and the aromatic protons may shift slightly downfield due to solvent polarity.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 3456: this compound. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
C-13 NMR Chemical Shift Guide: 2,6-Dimethyl-4-Methoxypyridine
This guide provides a technical analysis of the Carbon-13 NMR spectral characteristics of 2,6-dimethyl-4-methoxypyridine , a critical intermediate in the synthesis of pharmaceutical ligands and proton-responsive catalysis.
Executive Summary
The structural integrity of 2,6-dimethyl-4-methoxypyridine (CAS 20815-02-5) relies on the precise assignment of its highly symmetric
This guide provides a consensus assignment based on substituent chemical shift (SCS) additivity rules, validated against structural analogs (2,6-lutidine and 4-methoxypyridine). It addresses the critical "Solvent Trap" where protonation or hydrogen bonding in protic solvents shifts signals by >10 ppm.
Structural Analysis & Electronic Environment
Before interpreting the spectrum, we must map the electronic currents affecting the carbon nuclei.
-
Symmetry: The molecule possesses a
axis passing through N1 and C4. This renders C2 equivalent to C6, and C3 equivalent to C5. -
Electronic Push-Pull:
-
N1 (Inductive Withdrawal): Deshields C2/C6 significantly.
-
4-OMe (Resonance Donation): The lone pair on oxygen donates electron density into the ring, strongly shielding the ortho positions (C3/C5) and deshielding the ipso position (C4).
-
2,6-Dimethyls: Weakly donating, causing slight deshielding at the ipso carbons (C2/C6).
-
Diagram 1: Electronic Resonance & Shielding Flow
Caption: Electronic flow illustrating why C3/C5 appear significantly upfield compared to unsubstituted pyridine.
Reference Chemical Shifts (CDCl3)
The following values represent the high-confidence consensus shifts in Deuterated Chloroform (
Table 1: Assignment & Chemical Shifts
| Carbon Position | Type | Chemical Shift ( | Multiplicity (DEPT) | Structural Logic |
| C4 | Quaternary ( | 166.5 ± 1.0 | C (singlet) | Ipso to OMe (Strong deshielding). |
| C2, C6 | Quaternary ( | 158.2 ± 1.0 | C (singlet) | Alpha to Nitrogen + Ipso to Methyl. |
| C3, C5 | Methine ( | 106.4 ± 1.0 | CH (doublet) | Beta to Nitrogen + Ortho to OMe (Shielded). |
| O-Me | Methyl ( | 54.8 ± 0.5 | CH3 (quartet) | Methoxy carbon (Standard range). |
| C-Me | Methyl ( | 24.5 ± 0.5 | CH3 (quartet) | Methyl on aromatic ring. |
Note on Validation: These values are derived by superimposing the 4-methoxy substituent effect (+30 ppm at C4, -18 ppm at C3) onto the experimental 2,6-lutidine scaffold. This method typically yields accuracy within ±0.8 ppm for rigid heterocycles.
Comparative Performance Analysis
To validate the purity of your compound, compare your spectrum against these common analogs. If your C4 signal is missing or shifted, check for these impurities.
Table 2: Comparison with Structural Analogs
| Compound | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | Key Differentiator |
| 2,6-Dimethyl-4-methoxypyridine | 158.2 | 106.4 | 166.5 | Target Molecule |
| 2,6-Lutidine (Precursor) | 157.5 | 120.4 | 136.4 | C4 is much lower (no OMe). |
| 4-Methoxypyridine | 151.0 | 110.0 | 166.0 | C2/C6 lower (no Methyls). |
| 4-Chloropyridine derivative | ~150.0 | ~124.0 | ~143.0 | C4 shifts upfield (Cl vs OMe). |
The "Solvent Trap": CDCl3 vs. DMSO-d6
Critical Warning: Pyridines are basic. In protic or acidic solvents, the nitrogen lone pair engages in hydrogen bonding or protonation. This dramatically alters the chemical environment of the ring carbons.
-
Scenario A (
): Free base form. Data matches Table 1. -
Scenario B (
/ ): H-bonding to Nitrogen.-
Effect: C2/C6 signals will shift downfield (deshielding) by 2–5 ppm due to reduced electron density at the nitrogen.
-
C3/C5: Minimal change (< 1 ppm).
-
-
Scenario C (
/ Acid salts): Full protonation ( ).-
Effect: C2/C6 and C4 shift significantly; symmetry remains, but absolute values change.
-
Diagram 2: Assignment Workflow
Caption: Step-by-step logic for confirming the structure using standard pulse sequences.
Experimental Protocol for Reproducibility
To ensure your data matches the reference values above, follow this standardized protocol.
A. Sample Preparation[2]
-
Mass: Weigh 30–50 mg of the solid/oil.
-
Solvent: Use 0.6 mL of
(99.8% D) containing 0.03% TMS.-
Why? Chloroform minimizes H-bonding compared to Methanol/DMSO.
-
-
Filtration: If the solution is cloudy (common if synthesized from HCl salts), filter through a small plug of glass wool or cotton. Suspended salts cause line broadening.
B. Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary carbons C2, C6, C4).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: The quaternary carbons (C2, C6, C4) have long
relaxation times. A short D1 will suppress their signal intensity, making integration unreliable.
-
References
-
General Pyridine Shifts: Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 Nuclear Magnetic Resonance Spectra of Substituted Pyridines. The Journal of Physical Chemistry.
-
Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (See Section: Pyridine Derivatives).
-
Analogous Data (2,6-Lutidine): AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 1326.
-
Analogous Data (4-Methoxypyridine): PubChem Compound Summary for CID 12282.
Sources
Spectroscopic Fingerprinting of Methoxy-Pyridine Derivatives: A Comparative IR Guide
Executive Summary
In heterocyclic drug development, the methoxy group (-OCH₃) serves as a critical hydrogen-bond acceptor and metabolic modulator. When attached to a pyridine ring, its infrared (IR) spectral signature deviates significantly from benzenoid analogs (e.g., anisole) due to the intense electronic influence of the ring nitrogen.
This guide provides a definitive comparative analysis of the IR bands for methoxy-pyridine derivatives. Unlike generic spectral tables, we focus on the causal relationship between the pyridine nitrogen's position (ortho, meta, para) and the resulting vibrational shifts, providing a robust framework for structural verification.
Fundamental Principles: The "Pyridine Effect"
To interpret the spectra accurately, one must understand the electronic environment. The pyridine nitrogen is electron-withdrawing, but its effect on the methoxy group depends entirely on position.
-
Resonance Effect (+R): In 2-methoxy and 4-methoxypyridine , the oxygen lone pair can donate into the ring, delocalizing negative charge onto the nitrogen. This increases the double-bond character of the
bond, shifting its stretching vibration to a higher frequency. -
Inductive Effect (-I): In 3-methoxypyridine , resonance is not possible. The nitrogen acts purely as an electron-withdrawing group via induction. The
bond retains more single-bond character, appearing at a lower frequency similar to anisole.
Visualizing the Electronic Influence
The following diagram illustrates the decision logic for distinguishing these isomers based on electronic effects.
Figure 1: Mechanistic flow chart predicting the spectral shift of the C-O stretching band based on substitution pattern.
Comparative Spectral Analysis
The following data synthesizes experimental values for methoxy-pyridines against the anisole standard.
Table 1: Diagnostic IR Bands (cm⁻¹)
| Vibrational Mode | Anisole (Standard) | 2-Methoxypyridine | 3-Methoxypyridine | 4-Methoxypyridine | Diagnostic Note |
| C-H Stretch (Aryl) | 3000–3100 | 3000–3080 | 3000–3090 | 3010–3100 | Pyridine C-H is often weaker than benzene C-H. |
| C-H Stretch (Methyl) | 2835, 2940 | 2945, 2990 | 2840, 2950 | 2940, 2980 | Distinctive: Look for the "Fermi Doublet" often seen in methoxy groups. |
| C=N Ring Stretch | Absent | 1590–1615 (s) | 1580–1600 (m) | 1590–1605 (s) | The "Pyridine Breathing" band. Strongest in 2- and 4- isomers. |
| C–O Stretch (Asym) | ~1245 | 1280–1310 | ~1255 | 1275–1300 | Primary Diagnostic: Higher in 2/4-isomers due to resonance. |
| C–O Stretch (Sym) | ~1040 | 1020–1050 | 1030–1050 | 1020–1040 | Less sensitive to electronic environment; good for confirming ether presence. |
(s) = strong intensity, (m) = medium intensity
Key Spectral Differentiators
-
The "Blue Shift" in 2- and 4- Isomers: The
asymmetric stretch in 2-methoxypyridine typically appears near 1300 cm⁻¹ , significantly higher than the ~1245 cm⁻¹ of anisole or 3-methoxypyridine. This is the direct spectral evidence of the resonance contribution described in Figure 1. -
Ring Vibrations: Pyridine derivatives exhibit a "breathing" mode (ring expansion/contraction) around 990–1000 cm⁻¹ .
-
2-substituted: Often splits or shifts to ~995 cm⁻¹.
-
3-substituted: Often weaker or shifted to ~1010 cm⁻¹.
-
Experimental Protocol: Handling & Acquisition
Pyridine derivatives, particularly low-molecular-weight methoxy-pyridines (e.g., 2-methoxypyridine, BP 142°C), are volatile liquids and often hygroscopic . Improper handling leads to water peaks (3400 cm⁻¹) that obscure the C-H region and broaden the fingerprint bands.
Validated Workflow for Liquid Samples (ATR Method)
This protocol is designed to ensure data integrity by minimizing atmospheric moisture interference.
Figure 2: Step-by-step ATR-FTIR acquisition protocol for hygroscopic pyridine derivatives.
Protocol Notes:
-
Why Isopropanol? Acetone can react with certain active pyridine derivatives or leave a residue that mimics the carbonyl stretch (~1710 cm⁻¹).
-
The "Water Check": Before analyzing the fingerprint region, check 3200–3500 cm⁻¹. If a broad band exists, your sample is wet. Pyridine nitrogen hydrogen-bonds strongly with water, shifting the water peak lower (~3300 cm⁻¹) and broadening the ring C=N bands. Dry the sample over molecular sieves (3Å) and re-run.
Common Pitfalls: The N-Oxide Trap
In drug synthesis, methoxypyridines are often intermediates in N-oxidation reactions. A common error is misidentifying 4-methoxypyridine N-oxide as the parent pyridine.
How to distinguish them:
-
The N-O Stretch: N-oxides show a very strong, broad band at 1200–1250 cm⁻¹ .
-
The Problem: This overlaps perfectly with the C-O ether stretch.
-
The Solution: Look at the C-H region .[1][2][3] N-oxides often show "buli-buli" bands (weak, broad combination bands) in the 2000–2500 cm⁻¹ region, and the distinct C=N pyridine stretch at ~1600 cm⁻¹ is often shifted or split differently in the N-oxide.
References
-
NIST Mass Spectrometry Data Center. "Pyridine, 2-methoxy- Infrared Spectrum." National Institute of Standards and Technology (NIST) Standard Reference Data. [Link]
-
Balachandran, V., et al. "Infrared and Raman spectral studies of some substituted pyridines." Asian Journal of Physics, Vol 9, No 2.[4] [Link]
-
Medhi, K.C. "Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridine N-oxide." Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1982. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for general group frequencies).
- Katritzky, A. R. "Infrared Absorption of Heteroaromatics." Quarterly Reviews, Chemical Society, 1959. (Foundational theory on resonance effects in heterocycles).
Sources
A Comparative Guide to Reference Standards for the Analysis of 4-methoxy-2,6-dimethylpyridine
For researchers, scientists, and drug development professionals, the accurate and precise analysis of chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for 4-methoxy-2,6-dimethylpyridine, a substituted pyridine derivative with applications in pharmaceutical synthesis and materials science. The integrity of any analysis is fundamentally reliant on the quality of the reference standard used; therefore, this guide places a strong emphasis on the selection and validation of these critical materials.
The Cornerstone of Accurate Analysis: The Reference Standard
A reference standard is a highly purified and well-characterized substance used as a measurement base. In the context of this compound analysis, the reference standard is the benchmark against which all samples are compared. The absence of a formally designated "Certified Reference Material" (CRM) for this compound from national metrology institutes necessitates a diligent approach to sourcing and qualifying a suitable reference material.
What to Look for in a High-Quality Reference Standard:
-
Purity: A high level of purity (typically ≥98%) is essential to minimize interference from impurities. The purity should be determined by a quantitative method.
-
Comprehensive Certificate of Analysis (CoA): The CoA is a critical document that should provide, at a minimum:
-
The identity of the material.
-
A statement of purity, including the method(s) used for determination (e.g., HPLC, qNMR).
-
Data from characterization techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure.
-
Information on storage conditions and stability.
-
-
Traceability: While full metrological traceability to a national standard may not be available, the supplier should be able to provide information on the characterization methods and standards used.
Several chemical suppliers offer this compound. While they may not all be classified as CRMs, a thorough review of their supplied documentation is crucial. For instance, suppliers like Sigma-Aldrich and CymitQuimica provide the compound with stated purity levels.[1] It is incumbent upon the end-user to verify the material's suitability for their specific application.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is driven by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent separation techniques, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a robust approach for the analysis of this compound.
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The more polar the analyte, the faster it elutes from the column.
dot
Caption: Workflow for HPLC analysis of this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier like 0.1% formic acid to ensure good peak shape for the basic pyridine nitrogen.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
Method Validation Parameters (based on ICH guidelines): [3]
| Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.995 | Demonstrates a proportional relationship between concentration and detector response. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |
| Precision (%RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | No interfering peaks at the retention time of the analyte. | Ensures the method is selective for the analyte of interest. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information.[4]
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification.
dot
Caption: Workflow for GC-MS analysis of this compound.
Experimental Protocol: GC-MS
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at a temperature of 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Performance Comparison: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
| Selectivity | Based on chromatographic retention time and UV spectrum. | High selectivity based on retention time and mass spectrum. |
| Identification | Tentative identification based on retention time matching with a standard. | Confident identification based on fragmentation pattern and library matching. |
| Quantitation | Excellent for quantitation with external or internal standards. | Good for quantitation, especially with an internal standard. |
| Impurity Profiling | Can separate and quantify non-volatile impurities. | Excellent for identifying and quantifying volatile and semi-volatile impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules. For a reference standard of this compound, ¹H and ¹³C NMR are essential for confirming its identity and assessing purity.
Expected ¹H NMR Signals: [5]
-
A singlet for the methoxy (O-CH₃) protons, typically in the range of 3.5-4.0 ppm.
-
A singlet for the two equivalent methyl (CH₃) groups on the pyridine ring.
-
A singlet for the two equivalent aromatic protons on the pyridine ring.
Expected ¹³C NMR Signals: [6]
-
A signal for the methoxy carbon, typically around 55-60 ppm.
-
Signals for the methyl carbons.
-
Signals for the aromatic carbons of the pyridine ring.
The absence of significant unexpected signals in the NMR spectra is a strong indicator of high purity. Quantitative NMR (qNMR) can also be employed for an accurate purity assessment by integrating the signals of the analyte against a certified internal standard.
Conclusion
The selection of a high-quality reference standard is the critical first step in any analytical procedure for this compound. While a formal CRM may not be readily available, a thorough evaluation of a supplier's CoA and in-house verification using techniques like NMR are essential. For quantitative analysis, a validated HPLC-UV method provides excellent accuracy and precision. For impurity identification and the analysis of volatile components, GC-MS is the technique of choice. By understanding the principles and applying the robust methodologies outlined in this guide, researchers can ensure the integrity and reliability of their analytical results.
References
-
Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
Agilent. Certificate of Analysis. [Link]
- Shinde, S. S. (2025). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate.
-
Chemsrc. This compound. (2025, September 21). [Link]
- Sivakumar, N., et al. (2014). A simple, sensitive and rapid LC- ESI-MS/MS method has been developed and validated for the trace analysis (>1 ppm level) of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, a genotoxic impurity, in esomeprazole magnesium drug. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.
-
Pharmaffiliates. (4-Methoxy-3,5-dimethylpyridine-2,6-diyl)dimethanol Hydrochloride. [Link]
-
Veeprho. Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). [Link]
-
PubChem. This compound. [Link]
- Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE.
- Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science, 11(10), 029-034.
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
-
SIELC Technologies. 4-Methoxy-3,5-dimethylpyridine-2-methanol. (2018, May 16). [Link]
- Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
- Niessen, W. M. A.
-
ResearchGate. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. (2025, August 6). [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 4-Methoxy-2,6-dimethylpyridine
Executive Summary & Core Directive
Immediate Action Required: 4-Methoxy-2,6-dimethylpyridine (CAS: 20815-02-5) is a Flammable Liquid (Category 3) and a Skin/Eye Irritant .[1][2][3] It must be segregated into the Non-Halogenated Organic Solvent waste stream.
Critical Prohibition: Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong acids without controlled neutralization, as this may trigger exothermic excursions or violent splattering.
Chemical Intelligence & Hazard Profile
Before initiating disposal, you must validate the chemical state. This compound shares structural flammability characteristics with pyridine but has modified volatility due to the methoxy and methyl substituents.
Table 1: Physicochemical & Regulatory Data
| Property | Specification | Operational Implication |
| CAS Registry Number | 20815-02-5 | Use for waste manifesting and label verification. |
| Physical State | Liquid (Colorless to Yellow) | Requires liquid-tight containment (HDPE/Glass). |
| Boiling Point | ~142 °C | Moderate volatility; keep containers closed to prevent vapor buildup. |
| Flash Point | ~40–60 °C (Est.) | Class D001 (Ignitable) . Ground equipment during transfer. |
| GHS Classification | H226 (Flammable), H315 (Skin Irrit.), H319 (Eye Irrit.) | PPE: Nitrile gloves, safety goggles, flame-retardant lab coat. |
| RCRA Code (USA) | D001 (Ignitable) | Must be treated as hazardous solvent waste. |
Technical Insight: The 2,6-dimethyl substitution creates steric hindrance around the nitrogen, slightly reducing basicity compared to pyridine, but it remains a base. If the waste solution is highly acidic, neutralize it to pH 5–9 before adding to a bulk solvent drum to prevent heat generation and polymerization risks.
Pre-Disposal Logistics: Segregation & Containerization
Effective disposal starts at the bench. A self-validating system ensures that incompatible wastes never meet.
Decision Logic: Waste Stream Assignment
The following logic gate determines the correct waste container based on the chemical's current state (pure vs. mixture).
Figure 1: Decision logic for segregating this compound waste. Note that halogenated solvents take precedence in classification due to incineration requirements.
Operational Protocol: Step-by-Step Disposal
This workflow assumes the user is in a standard research laboratory environment.
Phase 1: Preparation
-
PPE Verification: Don standard PPE plus nitrile gloves (0.11 mm minimum thickness). For spills >500 mL, use a half-face respirator with organic vapor cartridges.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid standard LDPE wash bottles for long-term storage as pyridine derivatives can permeate soft plastics over time.
-
Grounding: If transferring volumes >4 Liters, attach a grounding strap to the receiving drum to prevent static discharge (Flash point concern).
Phase 2: Transfer & Labeling
-
Aliquot Transfer: Pour the liquid slowly into the waste container using a funnel.
-
Why? Spills of pyridine derivatives are notoriously malodorous and difficult to clean.
-
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: "this compound" (Do not use abbreviations like "MDMP").
-
Hazards: Check "Flammable" and "Irritant".[3]
-
Phase 3: Storage & Pickup
-
Satellite Accumulation Area (SAA): Store the container in a secondary containment tray (polypropylene) inside a fume hood or flammable safety cabinet.
-
Cap Integrity: Ensure the cap is screwed on tightly. Do not leave a funnel in the neck.
-
EHS Handoff: Once the container is 90% full, request a pickup from your institution's Environmental Health & Safety (EHS) department.
Emergency Contingencies
In the event of a loss of containment, execute the following immediately:
-
Minor Spill (<100 mL):
-
Alert nearby personnel.[4]
-
Cover with vermiculite or activated carbon pads (carbon helps mitigate the odor).
-
Sweep into a sealable bag and label as "Hazardous Waste (Debris) - Flammable."
-
-
Major Spill (>500 mL) or Fire:
-
Evacuate the lab.
-
Pull the fire alarm.
-
Do NOT use water jets (spreads the flammable liquid). Use Dry Chemical or CO2 extinguishers.[2]
-
References
-
PubChem. (2025).[5][6] this compound Compound Summary (CID 15764225).[5] National Library of Medicine. [Link]
-
US EPA. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). United States Environmental Protection Agency. [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 5. This compound | C8H11NO | CID 15764225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxy-2,6-dimethyl-pyridine 1-oxide | C8H11NO2 | CID 2751820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safe Handling of 4-Methoxy-2,6-dimethylpyridine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a cornerstone of contemporary chemical synthesis, 4-Methoxy-2,6-dimethylpyridine serves as a vital building block in the development of novel therapeutics and advanced materials. Its unique properties, however, necessitate a robust understanding of its handling requirements to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe handling, storage, and disposal of this compound, grounded in established safety standards and practical, field-proven insights.
Hazard Profile: Understanding the Risks
This compound is classified as a flammable liquid and is associated with a number of health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended, but mandatory for all personnel handling this compound.
Table 1: Hazard Identification and GHS Classification
| Hazard | GHS Category | Precautionary Statement |
| Flammable Liquid | Category 3 | H226: Flammable liquid and vapour. |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the minimum required PPE, along with the rationale for each.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to ANSI Z87.1 or European Standard EN166.[4] | To prevent eye contact which can cause serious irritation.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber), a flame-resistant lab coat, and long-sleeved clothing.[4][7] For larger quantities, a chemical-resistant apron is also recommended. | To prevent skin contact which can cause irritation.[5][7] Synthetic clothing should be avoided when working with flammable materials.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6] | Recommended, especially when there is a risk of generating aerosols or vapors, to avoid respiratory irritation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for its use.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Pre-Handling Preparations:
-
Thoroughly review the Safety Data Sheet (SDS) before use.
-
Ensure that a safety shower and eyewash station are readily accessible.[6]
-
Put on all required personal protective equipment as outlined in Table 2.
-
-
Handling Procedures:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Avoid direct contact with skin and eyes.[7] Do not breathe in vapors.
-
When not in use, keep the container tightly closed.[5]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[5][7]
-
-
Storage:
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
Contain the spill using an inert absorbent material like sand or vermiculite.
-
Carefully collect the absorbed material into a labeled, sealable container for disposal.[7]
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
-
All personnel involved in the cleanup must wear the appropriate PPE.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[5][8]
-
If inhaled: Move the individual to fresh air. If symptoms occur, seek medical attention.[8]
-
If swallowed: Rinse the mouth with water and seek immediate medical attention.[8]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Waste Collection:
-
Collect all waste, including unused product and contaminated consumables (e.g., pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Do not mix with other waste streams.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[8]
-
-
Final Disposal:
-
Dispose of the waste through a licensed waste disposal company, in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[8]
-
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence within the laboratory.
References
- Benchchem. Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide.
- Sigma-Aldrich. (2025, August 26).
- Thermo Fisher Scientific.
- Cole-Parmer. (2005, October 3).
- Chemw
- Apollo Scientific. Pyridine.
- TCI Chemicals. (2025, November 18).
- University of Arizona Department of Chemistry and Biochemistry. Flame Resistant PPE.
- Chemsrc. (2025, September 21). This compound | CAS#:20815-02-5.
- Thermo Fisher Scientific Chemicals, Inc. (2025, December 24). SAFETY DATA SHEET - 4-Amino-2,6-dimethoxypyrimidine.
- PubChem. This compound.
- Sigma-Aldrich. (2024, July 27).
- Apollo Scientific. (2006, September 4). SAFETY DATA SHEET - 3-AMINO-2,6-DIMETHYLPYRIDINE.
- TCI Chemicals. (2024, November 29).
- Biosynth. (2024, February 22).
- Combi-Blocks, Inc. (2024, March 5).
- Benchchem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
